Estradiol Hemihydrate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVGLAMWAQMPDR-WVEWYJOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858948 | |
| Record name | beta-Estradiol semihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35380-71-3 | |
| Record name | Estradiol hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Estradiol semihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Estradiol Hemihydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) hemihydrate is the hydrated form of estradiol, the most potent naturally occurring estrogen in humans.[1] It plays a crucial role in the regulation of the estrous and menstrual female reproductive cycles.[1] As a pharmaceutical substance, it is widely used in hormone replacement therapy to treat symptoms associated with menopause, in hormonal contraception, and in the management of certain hormone-sensitive cancers.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of estradiol hemihydrate, complete with experimental protocols and visual diagrams to support research and development activities.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[4][5] The presence of a half-molecule of water per molecule of estradiol is a defining characteristic of this stable crystalline form.[6][7]
Table 1: Chemical Identifiers and Formula
| Property | Value | Source |
| IUPAC Name | bis((8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol);hydrate | [1] |
| CAS Number | 35380-71-3 | [8][9] |
| Chemical Formula | (C₁₈H₂₄O₂)₂·H₂O or C₃₆H₅₀O₅ | [8] |
| Molecular Weight | 562.78 g/mol | [8] |
| Synonyms | β-Estradiol hemihydrate, Estradiol semihydrate | [10][11][12] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | ~176 °C | [8] |
| Endothermic peaks around 112 °C and 174 °C (water loss) prior to melting at 179 °C.[2] | ||
| pKa (Strongest Acidic) | 10.33 | [9] |
| logP (Octanol-Water Partition Coefficient) | 4.01 | [13] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Solubility | Practically insoluble in water.[12] Soluble in organic solvents such as ethanol, methanol, acetone, dioxane, and chloroform.[4][5][12] | |
| Density | 1.17 g/cm³ | [5] |
Table 3: Crystallographic Data
| Property | Value | Source |
| Crystal System | Orthorhombic | [7] |
| Space Group | P 2 21 21 | [1] |
| Unit Cell Dimensions | a = 6.54127 Å, b = 12.05549 Å, c = 19.2527 Å | [1] |
| α = 90°, β = 90°, γ = 90° | [1] |
Signaling Pathway
Estradiol exerts its effects by binding to estrogen receptors (ERs), which are primarily nuclear receptors. This interaction triggers a cascade of molecular events leading to the regulation of gene expression.
As depicted, estradiol diffuses across the cell membrane and binds to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[1] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements on the DNA.[1][14] This binding initiates the transcription of target genes, leading to the synthesis of specific proteins that mediate the physiological effects of estradiol.[1]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. The following sections outline methodologies for determining key physicochemical properties of this compound.
Melting Point Determination (Capillary Method - USP <741>)
This method determines the temperature range over which the crystalline solid melts.
Methodology:
-
Sample Preparation: The this compound sample is finely powdered and, if necessary, dried to remove any surface moisture.[15] A small amount of the powdered sample is then packed into a capillary tube sealed at one end.[15]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.[1]
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[4]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.[4][14]
Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.[9]
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[16]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Purity Determination (High-Performance Liquid Chromatography - HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of this compound.
Methodology:
-
Sample and Standard Preparation: A solution of this compound is prepared in a suitable solvent. A reference standard solution is also prepared.
-
Chromatographic System: A typical system consists of a C18 reversed-phase column. The mobile phase could be a mixture of acetonitrile (B52724) and a buffer solution.[17][18]
-
Analysis: A small volume of the sample solution is injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.
-
Detection and Quantification: A UV detector is commonly used to detect the eluting components.[18] The purity is calculated by comparing the area of the main estradiol peak to the total area of all peaks in the chromatogram.[19] Known impurities can be identified and quantified by comparing their retention times and responses to those of reference standards.[13][20]
Conclusion
This technical guide provides a foundational understanding of the key chemical and physical properties of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols provide a basis for laboratory investigations. The signaling pathway and workflow diagrams serve to visually represent complex processes, aiding in comprehension and application. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound.
References
- 1. uspbpep.com [uspbpep.com]
- 2. ijirss.com [ijirss.com]
- 3. icdd.com [icdd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. testinglab.com [testinglab.com]
- 6. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. â©741⪠Melting Range or Temperature [doi.usp.org]
- 15. scribd.com [scribd.com]
- 16. who.int [who.int]
- 17. researchgate.net [researchgate.net]
- 18. Determination of estradiol and its degradation products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. waters.com [waters.com]
Estradiol Hemihydrate: A Technical Guide to Solubility in Ethanol and DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of estradiol (B170435) hemihydrate in two common laboratory solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require precise and reliable data on the solubility characteristics of this active pharmaceutical ingredient.
Core Data Presentation: Solubility of Estradiol
| Compound | Solvent | Solubility | Temperature |
| 17β-Estradiol | Ethanol | ~2.5 mg/mL | Not Specified |
| 17β-Estradiol | DMSO | ~20 mg/mL | Not Specified |
Note: The data presented is for the anhydrous form of estradiol. While estradiol hemihydrate is known to be soluble in ethanol, the precise solubility may vary slightly from the anhydrous form due to the presence of water of hydration.[1][2][3][4]
Experimental Protocols: Determining Solubility
The following is a detailed methodology for determining the solubility of this compound, adapted from established protocols for assessing the solubility of chemical compounds for in-vitro assays.
Objective:
To determine the saturation solubility of this compound in ethanol and DMSO at a specified temperature (e.g., 25°C and 37°C).
Materials:
-
This compound (analytical grade)
-
Ethanol (anhydrous, ACS grade or higher)
-
Dimethyl Sulfoxide (DMSO) (anhydrous, ACS grade or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate glass vials.
-
Add a known volume of the respective solvent (ethanol or DMSO) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The mixture should have visible undissolved solid material.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor.
-
Mandatory Visualizations
Estradiol Signaling Pathways
Estradiol exerts its biological effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic. The genomic pathway involves the binding of estradiol to its intracellular receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression. The non-genomic pathways are initiated by estradiol binding to membrane-associated estrogen receptors, leading to rapid cellular responses through various kinase cascades.
Caption: Overview of Estradiol Signaling Pathways.
Experimental Workflow for Solubility Determination
The process of determining the solubility of a compound like this compound follows a systematic workflow to ensure accurate and reproducible results. This involves preparing a saturated solution, separating the dissolved and undissolved fractions, and quantifying the concentration of the dissolved compound.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. Estradiol, USP (Hemihydrate) | API | Medisca [medisca.com]
- 2. Estradiol, USP (Hemihydrate) (Micronized) | API | Medisca [medisca.com]
- 3. ESTRADIOL USP HEMIHYDRATE NON-MICRONIZED - PCCA [pccarx.com]
- 4. This compound BP EP USP CAS 35380-71-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
The Stability and Degradation Landscape of Estradiol Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of estradiol (B170435) hemihydrate and its degradation products. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the critical factors influencing the stability of this widely used active pharmaceutical ingredient (API). This document details the chemical and solid-state stability of estradiol hemihydrate, outlines its primary degradation pathways, and provides detailed experimental protocols for stability-indicating analytical methods.
Chemical and Solid-State Stability of this compound
This compound, a hydrated form of the primary female sex hormone 17β-estradiol, is the most common and stable crystalline form used in pharmaceutical preparations[1]. Its stability is a critical attribute that can impact the safety, efficacy, and shelf-life of drug products. The hemihydrate form contains half a molecule of water per molecule of estradiol within its crystal lattice, which contributes to its thermodynamic stability compared to anhydrous and other polymorphic forms[2].
Under ambient conditions, this compound is a relatively stable compound. However, it is susceptible to degradation under various stress conditions, including exposure to heat, light, humidity, and certain chemical environments (acidic, alkaline, and oxidative). Understanding the solid-state properties and polymorphism of estradiol is crucial, as different crystalline forms can exhibit varying physical properties, including stability and dissolution rates, which in turn can affect bioavailability[3].
Thermal analysis has shown that this compound undergoes dehydration at elevated temperatures. Thermogravimetric analysis (TGA) indicates a weight loss corresponding to the loss of water, typically occurring before the melting of the anhydrous estradiol[2]. This dehydration can be a critical factor in the stability of solid dosage forms, as it may lead to changes in the physical properties of the drug substance.
Major Degradation Products
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. For this compound, the most commonly identified degradation products are Estrone and Δ⁹,¹¹-Estrone [4][5].
-
Estrone (E1): Estrone is formed through the oxidation of the 17-hydroxyl group of the estradiol molecule. It is a known metabolite of estradiol and is often considered a related substance in stability studies.
-
Δ⁹,¹¹-Estrone: This degradant is another key impurity that can form under stress conditions. Its presence can interfere with the accurate quantification of estradiol and may have its own biological activity[5].
Other potential degradation products can arise from further oxidation or rearrangement of the estradiol molecule, particularly under harsh stress conditions. A novel oxidative decomposition mechanism has been proposed, involving the formation of an epoxy function over the C9-C10 bond, which can then lead to seco-steroid derivatives[6].
Quantitative Data on Forced Degradation
The following tables summarize the quantitative data on the degradation of estradiol under various stress conditions. It is important to note that the exact percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration of the stressor, temperature, duration of exposure). The data presented here is a synthesis of findings from multiple studies to provide a comparative overview.
Table 1: Summary of Estradiol Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Identified | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour at 70°C | ~10-15% | Estrone, other minor degradants | [7][8] |
| Alkaline Hydrolysis | 0.05 N NaOH | 30 minutes at 60°C | ~15-25% | Estrone, Δ⁹,¹¹-Estrone | [3][9] |
| Oxidative Degradation | 6% H₂O₂ | 30 minutes at 60°C | Significant | Estrone, Δ⁹,¹¹-Estrone, Epoxy derivatives | [3][6][9] |
| Thermal Degradation | 60°C (solid state) | 6 hours | ~5-10% | Estrone | [9] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Variable, can be significant | Estrone, photolytic adducts | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. The following sections provide protocols for forced degradation studies and the subsequent analysis by a stability-indicating HPLC method.
Sample Preparation for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution is then subjected to various stress conditions as described below.
4.1.1 Acidic Hydrolysis
-
To 1 mL of the estradiol stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Reflux the mixture at 70°C for 1 hour.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
4.1.2 Alkaline Hydrolysis
-
To 1 mL of the estradiol stock solution, add 1 mL of 0.05 N sodium hydroxide.
-
Reflux the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.05 N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
4.1.3 Oxidative Degradation
-
To 1 mL of the estradiol stock solution, add 1 mL of 6% (v/v) hydrogen peroxide.
-
Keep the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
4.1.4 Thermal Degradation
-
For solid-state thermal degradation, place a known quantity of this compound powder in an oven at 60°C for 6 hours.
-
For degradation in solution, keep the stock solution in an oven at 60°C for 6 hours.
-
After the specified time, cool the sample to room temperature.
-
If a solid sample was used, dissolve it in the mobile phase.
-
Dilute the solution to a suitable concentration for HPLC analysis.
4.1.5 Photolytic Degradation
-
Expose the estradiol stock solution to UV light at a wavelength of 254 nm in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for the separation and quantification of estradiol from its degradation products. The following method is a representative example based on published literature.
Table 2: HPLC Method Parameters for the Analysis of Estradiol and its Degradation Products
| Parameter | Specification |
| Column | Zorbax SB-CN (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile: 0.085% Phosphoric Acid: Tetrahydrofuran (27:63:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Sufficient to allow for the elution of all degradation products |
Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Estradiol Signaling Pathway
Estradiol exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The binding of estradiol to these receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: In the classical genomic pathway, estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription[11][12].
Non-Genomic Pathway: Estradiol can also initiate rapid signaling events through membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER)[10][11][12]. Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including the PI3K/AKT and MAPK pathways, which in turn can influence cellular processes and modulate the activity of nuclear ERs[10][11].
Conclusion
The stability of this compound is a multifaceted issue that requires a thorough understanding of its solid-state properties, degradation pathways, and the influence of various environmental factors. The information and protocols provided in this technical guide serve as a valuable resource for professionals involved in the development and quality control of estradiol-containing pharmaceutical products. By employing robust stability-indicating methods and understanding the potential degradation products, the quality, safety, and efficacy of these essential medicines can be ensured.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New oxidative decomposition mechanism of estradiol through the structural characterization of a minute impurity and its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. bepls.com [bepls.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ecommons.roseman.edu [ecommons.roseman.edu]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
Estradiol Hemihydrate's Interaction with Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of estradiol (B170435) hemihydrate to its primary cellular targets, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Estradiol, the most potent endogenous estrogen, plays a pivotal role in a vast array of physiological processes, and its interaction with ERs is a cornerstone of endocrine research and drug development. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this binding, and a visualization of the subsequent signaling cascades. For the purposes of this guide, the binding characteristics of estradiol hemihydrate are considered equivalent to 17β-estradiol, the active form of the hormone.
Quantitative Binding Affinity of Estradiol to Estrogen Receptors
Estradiol exhibits high affinity for both ERα and ERβ, although there are some reported differences in binding kinetics and affinity depending on the specific receptor isoform and the experimental system used. The binding affinity is typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
Below is a summary of reported binding affinities of 17β-estradiol to various forms of the estrogen receptor.
| Receptor Subtype/Isoform | Ligand | Binding Affinity Metric | Value (pM) | Source |
| Human ERα (ER66) | [³H]-17β-estradiol | Kd | 68.81 | |
| Human ERα (ER46) | [³H]-17β-estradiol | Kd | 60.72 | |
| Human ERα (ER36) | [³H]-17β-estradiol | Kd | 2200 | |
| Human ERα | 16α-iodo-17β-estradiol | Kd | 100 | |
| Rat ERβ | 16α-iodo-17β-estradiol | Kd | 400 |
Note: The data presented are from various studies and experimental conditions, which can influence the absolute values. However, the relative affinities provide a valuable comparison.
Experimental Protocols for Determining Binding Affinity
The determination of estradiol's binding affinity to estrogen receptors relies on a variety of robust in vitro assay techniques. The following sections detail the methodologies for three key experimental approaches.
Radioligand Binding Assay (Competitive)
This is a classic and widely used method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of estradiol for ERα and ERβ.
Materials:
-
Purified recombinant human ERα or ERβ
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (competitor)
-
Assay Buffer (e.g., Tris-HCl buffer with additives like DTT and glycerol)
-
Hydroxylapatite (HAP) slurry or filter mats
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol. The radiolabeled estradiol is used at a fixed concentration, typically near its Kd value.
-
Incubation: In assay tubes, combine the purified estrogen receptor, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of unlabeled 17β-estradiol. Include control tubes for total binding (no unlabeled estradiol) and non-specific binding (a large excess of unlabeled estradiol).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled competitor. The IC50 value is determined from this curve, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
A generalized workflow for a competitive radioligand binding assay is depicted below.
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.
Objective: To determine the IC50 of estradiol for ERα and ERβ in a high-throughput format.
Materials:
-
Purified recombinant human ERα or ERβ
-
Fluorescently labeled estradiol (e.g., fluorescein-labeled estradiol)
-
Unlabeled 17β-estradiol
-
Assay Buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the estrogen receptor and the fluorescently labeled estradiol.
-
Addition of Competitor: Add serial dilutions of unlabeled 17β-estradiol to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger receptor, its tumbling is slowed, leading to high polarization.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the unlabeled competitor is used to generate a competition curve and determine the IC50 value.
The principle of a competitive fluorescence polarization assay is illustrated in the following diagram.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., estradiol) to a ligand (e.g., estrogen receptor) immobilized on a sensor surface in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the estradiol-ER interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant human ERα or ERβ
-
17β-estradiol solutions of varying concentrations
-
Running buffer
Procedure:
-
Immobilization: The estrogen receptor is immobilized onto the surface of the sensor chip. This can be done directly via amine coupling or indirectly by capturing a tagged receptor onto an antibody-coated surface.
-
Binding Analysis: A solution containing a specific concentration of estradiol is flowed over the sensor surface. The binding of estradiol to the immobilized receptor causes a
The Core of Estradiol's Rapid Response: A Technical Guide to Non-Genomic Signaling Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the non-genomic signaling pathways of estradiol (B170435) hemihydrate, a critical area of study for researchers, scientists, and drug development professionals. Moving beyond the classical genomic model of estrogen action, this document elucidates the rapid, membrane-initiated signaling cascades that have profound implications for cellular function and therapeutic intervention. This guide offers a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further investigation in this dynamic field.
Introduction to Non-Genomic Estradiol Signaling
Estradiol's biological effects are not solely mediated by the regulation of gene expression through nuclear estrogen receptors (ERs), a process that typically occurs over hours to days. A distinct and rapid mode of action, termed non-genomic signaling, is initiated at the cell membrane and elicits cellular responses within seconds to minutes.[1][2] These speedy pathways are orchestrated by membrane-associated estrogen receptors (mERs), including isoforms of the classical estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][4]
Activation of these receptors by estradiol triggers a cascade of intracellular events, including the mobilization of calcium, and the activation of key protein kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[5][6] These signaling cascades play crucial roles in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and neuroprotection, making them attractive targets for drug development.[7][8]
Quantitative Data on Estradiol's Non-Genomic Actions
The following tables summarize key quantitative parameters associated with the non-genomic signaling of estradiol, providing a basis for experimental design and data comparison.
| Receptor | Ligand | Dissociation Constant (Kd) | Cell/System | Reference |
| mERα (ER66) | [³H]-17β-estradiol | 68.81 pM | Cell-free expression system | [9] |
| mERα (ER46) | [³H]-17β-estradiol | 60.72 pM | Cell-free expression system | [9] |
| GPER | 17β-estradiol | 3-6 nM | Various cell lines | [3] |
| GPER | G-1 (GPER agonist) | ~11 nM | Breast cancer cells | [10] |
Table 1: Binding Affinities of Estradiol and Related Ligands to Membrane Estrogen Receptors. This table presents the equilibrium dissociation constants (Kd), a measure of binding affinity, for estradiol and a GPER-specific agonist. Lower Kd values indicate higher binding affinity.
| Pathway | Cell Line | Treatment | Peak Activation Time | Reference |
| MAPK/ERK | MCF-7 | 10 nM 17β-estradiol | 2-5 minutes | [5] |
| MAPK/ERK | Cerebral Cortical Explants | 17β-estradiol | 5-15 minutes (sustained for at least 2 hours) | [11] |
| PI3K/Akt | HEC-1A | 1 µM 17β-estradiol | 15 minutes | [6] |
| PI3K/Akt | Ishikawa | 1 µM 17β-estradiol | 30 minutes | [6] |
| PI3K/Akt | HepG2 | 10 nM 17β-estradiol | Biphasic: 3 minutes and a second wave starting at 10 minutes, peaking at 30 minutes | [12] |
| PI3K | MCF-7 | 17β-estradiol | 5 minutes | [13] |
Table 2: Time Course of Estradiol-Induced Kinase Activation. This table outlines the time to peak activation of the MAPK/ERK and PI3K/Akt signaling pathways in different cell types following estradiol treatment.
| Pathway | Cell Line | Estradiol Concentration | Effect | Reference |
| PI3K/Akt | Human Spermatozoa | 10 nM, 100 nM, 1 µM | Dose-dependent increase in Akt phosphorylation | [14] |
| PI3K/Akt | Endometrial Cancer Cells | Increasing doses | Gradual increase in Akt activation | [6] |
Table 3: Dose-Dependent Activation of the PI3K/Akt Pathway by Estradiol. This table illustrates the dose-dependent nature of estradiol's effect on the PI3K/Akt signaling pathway.
Key Signaling Pathways: Visualized
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary non-genomic signaling pathways initiated by estradiol.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of non-genomic estradiol signaling.
Western Blotting for Phosphorylated ERK (p-ERK) Detection
This protocol is adapted from established methods for analyzing MAPK/ERK pathway activation.[15][16][17][18]
Objective: To detect and quantify the levels of phosphorylated ERK1/2 in cell lysates following estradiol treatment.
Materials:
-
Cell culture reagents
-
Estradiol hemihydrate
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment with this compound at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Intracellular Calcium Measurement using Fura-2 AM
This protocol is based on standard procedures for ratiometric calcium imaging.[19][20][21][22][23]
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to estradiol stimulation.
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
Loading buffer (e.g., HBSS with 1% BSA)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Cell Loading (Adherent Cells):
-
Plate cells on glass coverslips or in a clear-bottom microplate.
-
Prepare a loading solution by diluting the Fura-2 AM stock solution in loading buffer to a final concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.
-
Aspirate the culture medium and wash the cells once with loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.
-
-
Washing and De-esterification:
-
Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.
-
Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Fluorescence Measurement:
-
Mount the coverslip on the imaging chamber or place the microplate in the reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add this compound to the cells and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
PI3 Kinase Activity Assay
This protocol provides a general framework for assessing PI3K activity following estradiol stimulation, based on commercially available kits and published methods.[13][24]
Objective: To measure the activity of PI3K in cell lysates after treatment with estradiol.
Materials:
-
PI3 Kinase Activity Assay Kit (containing kinase buffer, ATP, PIP2 substrate, and detection reagents)
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Antibody for immunoprecipitating the p85 regulatory subunit of PI3K (optional)
-
Protein A/G beads (for immunoprecipitation)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with estradiol as required and lyse the cells in a suitable lysis buffer.
-
(Optional) Immunoprecipitation of PI3K: Incubate cell lysates with an anti-p85 antibody to immunoprecipitate the PI3K enzyme complex. Capture the complex using protein A/G beads.
-
Kinase Reaction:
-
Resuspend the immunoprecipitated PI3K or add a portion of the cell lysate to a microplate well.
-
Add the kinase reaction buffer containing PIP2 substrate and ATP.
-
Incubate to allow the kinase reaction to proceed, during which PI3K will phosphorylate PIP2 to generate PIP3.
-
-
Detection of PIP3:
-
Add a PIP3 detector protein (often a PH domain-containing protein fused to a reporter like biotin (B1667282) or an enzyme) that specifically binds to the newly synthesized PIP3.
-
Add a secondary detection reagent (e.g., streptavidin-HRP if a biotinylated detector was used).
-
Add a substrate for the reporter enzyme to generate a colorimetric or fluorescent signal.
-
-
Measurement and Analysis: Read the signal using a microplate reader. The intensity of the signal is proportional to the amount of PIP3 produced and thus reflects the PI3K activity.
Conclusion
The non-genomic signaling pathways of this compound represent a paradigm shift in our understanding of estrogen action. The rapid activation of mERs and GPER, and the subsequent engagement of the MAPK/ERK and PI3K/Akt pathways, as well as the mobilization of intracellular calcium, underscore the complexity and immediacy of estradiol's effects. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into these critical pathways and paving the way for the development of novel therapeutics that can selectively modulate these rapid signaling events for the treatment of a wide range of diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine kinase/p21ras/MAP‐kinase pathway activation by estradiol‐receptor complex in MCF‐7 cells. | The EMBO Journal [link.springer.com]
- 6. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 10. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen-Induced Activation of Mitogen-Activated Protein Kinase in Cerebral Cortical Explants: Convergence of Estrogen and Neurotrophin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphasic Estradiol-induced AKT Phosphorylation Is Modulated by PTEN via MAP Kinase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3-kinase in concert with Src promotes the S-phase entry of oestradiol-stimulated MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 3.4. Western Blotting and Detection [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 20. moodle2.units.it [moodle2.units.it]
- 21. benchchem.com [benchchem.com]
- 22. hellobio.com [hellobio.com]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
The Regulation of Gene Expression by Estradiol Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), a primary estrogenic hormone, plays a pivotal role in a vast array of physiological processes, extending from reproductive health to the modulation of cardiovascular, skeletal, and central nervous systems. Its hydrated form, estradiol hemihydrate, is a potent estrogen receptor agonist widely utilized in hormone replacement therapies. This compound exerts its profound biological effects primarily through the regulation of gene expression. Upon entering a target cell, it binds to and activates estrogen receptors (ERs), principally ERα and ERβ, which then function as ligand-activated transcription factors.[1] This interaction initiates a cascade of molecular events that ultimately alter the transcription of target genes, leading to changes in protein synthesis and cellular function.[1]
This technical guide provides an in-depth exploration of the mechanisms by which this compound regulates gene expression, intended for researchers, scientists, and professionals in drug development. It details the core signaling pathways, provides comprehensive experimental protocols for studying these mechanisms, and presents quantitative data on estradiol-regulated genes.
Core Mechanisms of Action: Signaling Pathways
Estradiol's regulation of gene expression is multifaceted, occurring through two primary pathways: the classical genomic (nuclear-initiated) pathway and the non-genomic (membrane-initiated) pathway. These pathways can act independently or in concert to modulate cellular responses.[2]
Genomic Signaling Pathway
The genomic pathway represents the classical mechanism of steroid hormone action and is responsible for the majority of long-term estrogenic effects. This pathway can be further subdivided into ERE-dependent and ERE-independent signaling.
-
ERE-Dependent Signaling: In this pathway, estradiol diffuses across the cell membrane and binds to ERs located predominantly in the nucleus.[2] Ligand binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[3] The ER-ERE complex then recruits a variety of co-activators and other transcriptional machinery to initiate or enhance the transcription of downstream genes.[4]
-
ERE-Independent Signaling: Estradiol can also regulate gene expression without direct binding of the ER to an ERE. In this mechanism, the estradiol-ER complex interacts with other transcription factors, such as AP-1, Sp-1, and NF-κB, that are already bound to their respective DNA response elements.[2] This protein-protein interaction modulates the transcriptional activity of these factors, thereby influencing the expression of their target genes.[2]
Non-Genomic Signaling Pathway
In addition to the nuclear-initiated pathways, estradiol can elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the binding of estradiol to a subpopulation of ERs located at the plasma membrane (mERs), including the G-protein coupled estrogen receptor (GPER).[3] This binding activates various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[2] These kinase cascades can, in turn, phosphorylate and modulate the activity of various downstream proteins, including transcription factors, leading to rapid changes in gene expression.[2] There is also evidence of crosstalk between the non-genomic and genomic pathways, where signaling molecules activated by mERs can influence the transcriptional activity of nuclear ERs.[5]
Quantitative Analysis of Estradiol-Regulated Gene Expression
The following tables summarize quantitative data on genes regulated by 17β-estradiol in common breast cancer cell line models.
Table 1: Examples of Estradiol-Regulated Genes in MCF-7 Cells
| Gene Symbol | Gene Name | Regulation | Fold Change | Cell Line | Reference |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Up | >10 | MCF-7 | [6] |
| PGR | Progesterone Receptor | Up | >5 | MCF-7 | [6] |
| CCND1 | Cyclin D1 | Up | ~2-3 | MCF-7 | [7] |
| TFF1 (pS2) | Trefoil Factor 1 | Up | >20 | MCF-7 | [7] |
| MYC | MYC Proto-Oncogene | Up | ~2 | MCF-7 | [8] |
| IL1R1 | Interleukin 1 Receptor Type 1 | Down | ~2 | MCF-7 | [9] |
| PDCD4 | Programmed Cell Death 4 | Down | ~1.5-2 | MCF-7 | [10] |
| RASA1 | RAS P21 Protein Activator 1 | Down | ~1.5-2 | MCF-7 | [10] |
Table 2: Dose-Response of 17β-Estradiol in Breast Cancer Cell Lines
| Assay | Cell Line | Endpoint | EC50 / IC50 | Reference |
| Luciferase Reporter | T47D-KBluc | Luciferase Induction | ~0.01 nM | [11] |
| Luciferase Reporter | T47D.Luc | Luciferase Induction | 6 pM | [12] |
| Cell Proliferation | MCF-7 | Inhibition of Growth | ~50 µg/mL (High dose) | [13] |
| Cell Proliferation | BT-474 | Inhibition of Growth | ~50 µg/mL (High dose) | [13] |
| ERα Transcription | MCF-7 | Reporter Gene Activation | 0.1 nM | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of estradiol-mediated gene regulation. The following sections provide step-by-step protocols for key experimental techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, such as ERα.
Objective: To map the genomic locations of ERα binding in response to estradiol treatment.
Cell Line: MCF-7 human breast cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in RPMI with 5% FCS.
-
Three days prior to treatment, switch to a starving medium.
-
Treat cells with 10 nM 17β-estradiol or a vehicle control for 45 minutes.[15]
-
-
Cross-linking:
-
Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 30 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Shear the chromatin into fragments of approximately 500bp-1kb using a Bioruptor.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-ERα antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Reverse Cross-linking and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to the human reference genome.
-
Use peak-calling algorithms to identify regions of ERα enrichment.
-
Analyze the identified binding sites for associated genes and motifs.
-
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive profile of the transcriptome, allowing for the identification and quantification of genes that are differentially expressed upon estradiol treatment.
Objective: To identify genes whose expression is regulated by estradiol.
Cell Line: MCF-7 human breast cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in their recommended growth medium.
-
Prior to treatment, culture the cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 48 hours to deplete endogenous hormones.[10]
-
Treat the cells with 100 nM 17β-estradiol or a vehicle control for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[6]
-
-
RNA Extraction:
-
Harvest the cells at each time point.
-
Isolate total RNA using a suitable method, such as TRIzol or a column-based kit.[6]
-
Assess the quality and quantity of the extracted RNA.
-
-
Library Preparation:
-
Enrich for mRNA from the total RNA population, typically through poly(A) selection.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared library on a platform such as Illumina.
-
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify the expression level of each gene.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated by estradiol treatment.
-
Perform downstream analyses such as pathway and gene ontology enrichment analysis.
-
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a specific promoter or response element in response to estradiol.
Objective: To quantify the activation of an Estrogen Response Element (ERE) by estradiol.
Cell Line: T47D human breast cancer cells stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc).[11]
Protocol:
-
Cell Culture and Plating:
-
Culture T47D-KBluc cells in RPMI-1640 supplemented with 10% FBS.
-
Two days before the experiment, switch to a medium containing 10% charcoal-dextran treated FBS to remove steroids.
-
Plate the cells in a 96-well white-wall, clear-bottom plate at a density of 50,000 cells per well.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of 17β-estradiol or a vehicle control.
-
Incubate the cells for 24 hours.[11]
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the dose-response curve and calculate the EC50 value for estradiol.
-
Conclusion
This compound's regulation of gene expression is a complex process involving both genomic and non-genomic signaling pathways. Understanding these mechanisms is fundamental for the development of targeted therapies for a variety of hormone-dependent conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate molecular events orchestrated by estradiol, ultimately contributing to a deeper understanding of its physiological and pathological roles. The quantitative data presented herein serves as a valuable reference for the design and interpretation of such studies.
References
- 1. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergism between genomic and non genomic estrogen action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EstroGene database reveals diverse temporal, context-dependent, and bidirectional estrogen receptor regulomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Analysis of Human Bulk RNA-Seq Dataset Suggests Potential Mechanisms for Letrozole Resistance in Estrogen-Positive (ER+) Breast Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line | Scilit [scilit.com]
- 11. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. illumina.com [illumina.com]
- 15. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Estrogen Therapy: A Technical Guide to Estradiol Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) hemihydrate, a crystalline form of the primary female sex hormone 17β-estradiol, represents a cornerstone in hormone replacement therapy (HRT) and various other medical applications related to estrogen deficiency. As a bioidentical hormone, it is chemically and biologically identical to the estradiol naturally produced in the human body.[1] Its hemihydrate form, incorporating half a molecule of water per molecule of estradiol, confers advantageous stability, making it a preferred choice in numerous pharmaceutical formulations.[2] This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and mechanism of action of estradiol hemihydrate, tailored for professionals in research and drug development.
Discovery and History
The journey to understanding and utilizing estrogens began in the early 20th century, with the initial isolation and crystallization of estrone (B1671321) in 1929 by Edward Doisy and Alfred Butenandt.[3] The more potent estradiol was discovered later. While the precise moment of the first identification of the hemihydrate form is not extensively documented, its prominence grew from the need for a stable, crystalline form of estradiol suitable for pharmaceutical manufacturing.[2] Early challenges in extracting estradiol from natural sources, which required vast quantities of biological material, spurred the development of semi-synthetic routes.[2] A pivotal advancement in the 1940s was the use of diosgenin (B1670711) from Mexican yams, which enabled large-scale production of steroid precursors.[2] The hemihydrate form of estradiol gained favor due to its superior stability during processes like lyophilization and its compatibility with various drug delivery systems, including transdermal patches.[2] It is considered the most stable crystalline form of estradiol.[4][5]
Physicochemical and Crystallographic Properties
This compound typically presents as a white to off-white crystalline powder.[6] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol (B145695) and methanol (B129727).[6] The inclusion of water molecules in its crystal lattice plays a crucial role in stabilizing the three-dimensional structure through hydrogen bonding with the hydroxyl groups of adjacent estradiol molecules.[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | (C₁₈H₂₄O₂)₂·H₂O | [7] |
| Molecular Weight | 562.8 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | Approximately 176 °C | |
| Water Solubility | 0.0213 mg/mL | [8] |
| logP | 3.57 | [8] |
| pKa (Strongest Acidic) | 10.33 | [8] |
Crystallographic Data
The crystal structure of this compound is well-characterized, with the orthorhombic space group P2₁2₁2₁.[9]
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [9] |
| Space Group | P 2₁ 2₁ 2₁ | [7] |
| a | 6.54127 Å | [7] |
| b | 12.05549 Å | [7] |
| c | 19.2527 Å | [7] |
| α | 90° | [7] |
| β | 90° | [7] |
| γ | 90° | [7] |
Experimental Protocols
Synthesis of this compound from Estrone
The most common synthetic route to this compound involves the reduction of estrone.[2][4] This process is critical for achieving the desired 17β-estradiol stereoisomer, which is significantly more potent than the 17α-estradiol epimer.[2][5]
Workflow for Estradiol Synthesis and Hemihydrate Crystallization
Caption: General workflow for the synthesis of this compound from estrone.
Detailed Methodology:
-
Dissolution: Dissolve estrone in an alkaline solution of methanol at room temperature.[4]
-
Reduction: Cool the solution to between -10°C and -5°C. Add an alkaline solution of a reducing agent, such as sodium borohydride, over a period of approximately 2 hours, maintaining the low temperature.[4] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[4]
-
Temperature Maintenance: After the initial low-temperature reduction, the reaction mixture is maintained at a slightly higher temperature (e.g., 0-10°C) for about an hour to ensure near-complete conversion to the 17β-estradiol form.[4]
-
Precipitation and Isolation: Acidify the reaction mixture to a pH of 2 using a dilute acid (e.g., HCl) to precipitate the crude estradiol.[4] Filter the precipitate, wash it to remove any remaining acid, and dry it.[4]
-
Recrystallization to Hemihydrate: Dissolve the crude estradiol in a suitable solvent system, such as aqueous isopropyl alcohol, with heating.[4]
-
Crystallization and Drying: Cool the solution to 0°C to induce crystallization of this compound.[4] Filter the resulting crystals and dry them. The final product should have a moisture content consistent with the hemihydrate form (approximately 3.2-3.8%).[4]
Analytical Method: TLC-Densitometry for Quantification in Tablets
Thin-Layer Chromatography (TLC) combined with densitometry is a validated method for the quantification of this compound in pharmaceutical dosage forms.[7][10][11][12]
Workflow for TLC-Densitometry Analysis
Caption: Workflow for the quantification of this compound using TLC-densitometry.
Detailed Methodology:
-
Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration. For tablet analysis, extract the active ingredient from the powdered tablets using a suitable solvent.
-
Chromatography:
-
Stationary Phase: Use silica (B1680970) gel 60F₂₅₄ plates.[7][12]
-
Mobile Phase: A common mobile phase is a mixture of chloroform (B151607) and acetone (B3395972) (e.g., 90:10 v/v) or benzene (B151609) and methanol (e.g., 9:1 v/v).[7][12]
-
Application: Apply known volumes of the standard and sample solutions to the TLC plate.
-
Development: Develop the plate in a chromatographic chamber with the chosen mobile phase to a specific distance (e.g., 120 mm).[12]
-
-
Densitometric Analysis:
-
Quantification:
-
Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Pharmacokinetics and Administration
This compound is administered through various routes, including oral, transdermal, and vaginal preparations.[1] The route of administration significantly impacts its pharmacokinetic profile, particularly its bioavailability, due to first-pass metabolism.[13]
Comparative Pharmacokinetic Parameters
| Formulation | Cmax (pg/mL) | Tmax (hours) | Bioavailability | Notes | Source |
| Oral (Micronized) | Varies significantly | ~13-20 | Low (~5%) | Subject to extensive first-pass metabolism. | [14] |
| Transdermal (Patch) | Dependent on dose and patch type | Shorter Tmax compared to some other patches | Higher than oral | Avoids first-pass metabolism. | [15][16] |
| Transdermal (Gel) | Dose and application area dependent | - | - | Provides sustained release. | [17] |
| Vaginal (Cream) | 12.8 ± 16.6 | 8.5 ± 6.2 | High local absorption | Can result in significant systemic absorption. | [13][18] |
Note: Pharmacokinetic parameters can vary widely between individuals and specific product formulations.
Mechanism of Action: Estrogen Receptor Signaling
This compound exerts its physiological effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[19] These receptors are ligand-activated transcription factors that modulate gene expression. The signaling pathways can be broadly categorized as genomic and non-genomic.
Genomic Signaling Pathway
The classical genomic pathway involves the diffusion of estradiol across the cell membrane and binding to ERs in the cytoplasm or nucleus.[20] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[20][21]
Genomic Estrogen Signaling Pathway
References
- 1. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 2. Buy this compound | 35380-71-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The solid state forms of the sex hormone 17-β-estradiol - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01874J [pubs.rsc.org]
- 10. Development and Validation of a TLC-Densitometry Method for Assay of this compound in Tablets | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 15. Comparative Evidence Between Transdermal and Oral Estrogen as Part of Feminizing Hormone Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Bioavailability of estradiol from two matrix transdermal delivery systems: Menorest and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. cusabio.com [cusabio.com]
Methodological & Application
Application Notes and Protocols for Estradiol Hemihydrate in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estradiol (B170435) is the most potent naturally produced estrogen and a critical steroid hormone in cellular and physiological processes. Estradiol hemihydrate is a hydrated form of estradiol, often used in research due to its stability.[1] It plays a pivotal role in the development and function of the reproductive system, bone homeostasis, and the central nervous system.[1][2] In the context of in vitro cell culture, estradiol is an essential tool for studying estrogen-dependent signaling pathways, which are implicated in various diseases, including cancer, neurodegenerative disorders, and osteoporosis.[2][3]
Estradiol exerts its effects primarily through two pathways:
-
Genomic (Classical) Pathway: Estradiol diffuses through the cell membrane and binds to nuclear estrogen receptors (ERα or ERβ).[1][2] This complex then translocates to the nucleus, binds to specific DNA sequences known as Estrogen Response Elements (EREs), and modulates the transcription of target genes.[1][4]
-
Non-Genomic (Rapid) Pathway: Estradiol can also bind to membrane-associated estrogen receptors (mERs), triggering rapid intracellular signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, independent of gene transcription.[5][6]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture, methods for assessing cellular responses, and an overview of the key signaling pathways involved.
Data Presentation: Effective Concentrations of Estradiol
The optimal concentration of estradiol varies significantly depending on the cell type and the biological endpoint being measured. The following table summarizes effective concentrations reported in various studies.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Breast Cancer Cells (Primary Tumors) | 1 nM - 10 nM | Induction of cell proliferation. | [7][8] |
| Human Endometrial Stem Cells (hEnSCs) | 10 nM | Upregulation of neural markers and promotion of neural differentiation. | [2] |
| Human Lens Epithelial Cells (HLECs) | 1 nM | Increased mitotic activity. | [9] |
| Human Lens Epithelial Cells (HLECs) | 10 µM | Decreased number of viable cells. | [9] |
| Human Lens Epithelial Cells (HLECs) | 0.01 µM - 1 µM | Protection against H₂O₂-induced oxidative stress. | [9] |
| Human Brain Microvascular Endothelial Cells (hBMECs) | 10 nM | Promoted cell adhesion and proliferation after isolation and thawing. | [10] |
| Sheep Myoblasts | 1 nM - 100 nM | Promotion of cell proliferation. | [3] |
| C2C12 Myoblasts | 10 nM - 100 nM | Increased SIRT1 protein levels. | [3] |
| MCF-7 Breast Cancer Cells | 100 nM | Used for estrogen treatment prior to analysis. | [11] |
Experimental Protocols
Protocol 1: Preparation of Estradiol Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution and its subsequent dilution to a 10 nM working solution.
Materials:
-
100% Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)[13][14]
-
Phenol (B47542) red-free cell culture medium[14][15]
-
Sterile glass vial[12]
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
A. Preparation of 10 mM Stock Solution:
-
Weigh out 2.72 mg of Estradiol powder and place it into a sterile glass vial. (This is based on the molecular weight of 272.4 g/mol for β-Estradiol).
-
Add 1 mL of 100% ethanol or DMSO to the vial.
-
Mix thoroughly by vortexing until the powder is completely dissolved. Protect the solution from light.[12]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13][15]
-
Store the aliquots at -20°C for up to 3 months.[12]
B. Preparation of 10 nM Working Solution:
-
Thaw one aliquot of the 10 mM estradiol stock solution at room temperature.
-
Intermediate Dilution (10 µM): Perform a 1:1000 serial dilution. Add 1 µL of the 10 mM stock solution to 999 µL of phenol red-free cell culture medium. Mix well by gentle pipetting.
-
Final Working Solution (10 nM): Perform another 1:1000 dilution. Add 10 µL of the 10 µM intermediate solution to 10 mL of complete cell culture medium (containing charcoal-stripped serum).[15]
-
The final working solution is ready for treating cells.
Critical Considerations:
-
Phenol Red-Free Medium: Phenol red is a weak estrogen mimic and must be avoided in studies of estrogenic responses.[15]
-
Charcoal-Stripped Serum: Standard serum contains endogenous steroid hormones. Use serum treated with charcoal to remove these interfering compounds.[14][15]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., ethanol ≤ 0.1%) as the estradiol-treated medium.[13][15]
Protocol 2: General Cell Treatment with Estradiol
Procedure:
-
Cell Seeding: Plate cells at the desired density in phenol red-free medium supplemented with charcoal-stripped serum.
-
Hormone Depletion ("Starvation"): Once cells have adhered and reached 50-60% confluency, replace the medium with fresh hormone-free medium (phenol red-free medium with charcoal-stripped serum). Culture the cells for a minimum of 72 hours to deplete endogenous hormones and synchronize the cells.[11]
-
Treatment: After the starvation period, remove the medium and replace it with the prepared estradiol working solution (from Protocol 1B) or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours for proliferation; shorter times for signaling studies) at 37°C and 5% CO₂.
-
Downstream Analysis: Proceed with the desired assay to measure the cellular response (e.g., proliferation, gene expression).
Protocol 3: Cell Proliferation Assessment by Crystal Violet Staining
This assay quantifies cell number as an index of proliferation.
Procedure:
-
Seed cells in a 96-well plate and treat with estradiol or vehicle control as described in Protocol 2. Incubate for 5-6 days to allow for proliferation.[16]
-
Fixation: Carefully remove the culture medium. Gently wash the cells once with Phosphate-Buffered Saline (PBS). Add 50 µL of ice-cold 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature.[16]
-
Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 20 minutes at room temperature.[16]
-
Washing: Gently wash the plate by immersing it in a container of water. Repeat 3-4 times until excess dye is removed. Air dry the plate completely.[16]
-
Solubilization: Add 100 µL of 1% Sodium Dodecyl Sulfate (SDS) solution to each well to solubilize the bound dye. Place the plate on an orbital shaker for 15-30 minutes.[16]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[16]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for in vitro estradiol studies.
Estradiol Signaling Pathways
The biological effects of estradiol are mediated through complex signaling networks.
References
- 1. This compound | C36H50O5 | CID 154274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound I CAS#: 35380-71-3 I steroid hormone I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Signal Pathway of Estrogen and Estrogen Receptor in the Development of Thyroid Cancer [frontiersin.org]
- 7. In vitro analysis of the cellular proliferative response to 17-beta-estradiol of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Estradiol Hemihydrate in MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing estradiol (B170435) hemihydrate in studies involving the MCF-7 breast cancer cell line. This document includes detailed protocols for cell culture, proliferation assays, and molecular analyses, along with a summary of expected quantitative outcomes and visualizations of key signaling pathways and workflows.
Introduction
Estradiol, the most potent endogenous estrogen, plays a crucial role in the development and progression of estrogen receptor-positive (ER+) breast cancer. The MCF-7 cell line, derived from a human breast adenocarcinoma, is a well-established in vitro model for studying ER+ breast cancer due to its expression of functional estrogen receptors.[1] Estradiol hemihydrate, a hydrated form of estradiol, is commonly used in cell culture experiments to mimic the physiological effects of estrogen. Upon binding to the estrogen receptor, estradiol initiates a cascade of signaling events that promote cell proliferation and modulate gene expression, making it an essential tool for investigating the mechanisms of hormone-dependent breast cancer and for the preclinical evaluation of endocrine therapies.[2][3]
Mechanism of Action
Estradiol primarily exerts its effects through the genomic pathway by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[4] In MCF-7 cells, ERα is the predominant form.[5] Upon estradiol binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.[6] This results in the altered expression of genes involved in cell cycle progression, proliferation, and apoptosis.[7] Additionally, estradiol can initiate rapid, non-genomic signaling pathways by activating membrane-associated estrogen receptors, which can lead to the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways.[8][9]
dot digraph "Estradiol Signaling Pathway in MCF-7 Cells" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Estradiol Signaling Pathway in MCF-7 Cells", rankdir="LR", splines=ortho, nodesep=0.6, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes Estradiol [label="Estradiol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ERα)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; ERE [label="Estrogen Response Element (ERE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mRNA [label="mRNA", fillcolor="#FFFFFF", fontcolor="#202124"]; Proteins [label="Protein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mER [label="Membrane ER", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_PI3K [label="MAPK/PI3K Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Estradiol -> ER [label="Binds to"]; ER -> Dimerization; Dimerization -> Nucleus; Nucleus -> ERE [label="Binds to"]; ERE -> Transcription; Transcription -> mRNA; mRNA -> Proteins; Proteins -> Proliferation; Estradiol -> mER [label="Binds to"]; mER -> MAPK_PI3K; MAPK_PI3K -> Proliferation; } caption: Estradiol signaling pathways in MCF-7 cells.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of estradiol on MCF-7 cells.
Table 1: Dose-Dependent Effect of Estradiol on MCF-7 Cell Proliferation (MTT Assay)
| Estradiol Concentration | Cell Viability (% of Control) |
| 0 µM (Vehicle) | 100% |
| 0.001 µM | 133%[10] |
| 0.01 µM | 130%[10] |
| 0.1 µM | 129%[10] |
| 1 µM | 121%[10] |
| 10 µM | 112%[10] |
Table 2: Time-Dependent Effect of Estradiol (50 nM) on MCF-7 Cell Proliferation
| Incubation Time | Cell Viability (% of Control) |
| 24 hours | ~110%[11] |
| 48 hours | ~130%[11] |
| 72 hours | ~140%[11] |
Table 3: Effect of Estradiol on Estrogen-Responsive Gene Expression (qRT-PCR)
| Gene | Treatment (10 nM Estradiol) | Fold Change vs. Vehicle |
| GREB1 | 24 hours | Up-regulated[12] |
| PGR | 24 hours | Up-regulated[12] |
| miR-21 | 6 hours | Down-regulated[13] |
Table 4: Effect of Estradiol on Protein Expression (Western Blot)
| Protein | Treatment (1 nM Estradiol) | Change in Expression |
| Estrogen Receptor α (ERα) | 24 hours | Decreased[14] |
| Proliferating Cell Nuclear Antigen (PCNA) | 48 hours | Increased[15] |
Experimental Protocols
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow", rankdir="TB", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes Culture [label="MCF-7 Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hormone_Depletion [label="Hormone Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; Estradiol_Treatment [label="this compound Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="Downstream Assays\n(MTT, qRT-PCR, Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Culture -> Hormone_Depletion; Hormone_Depletion -> Estradiol_Treatment; Estradiol_Treatment -> Assay; } caption: A generalized workflow for experiments.
Protocol 1: MCF-7 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining MCF-7 cells.
Materials:
-
MCF-7 cells (e.g., from ATCC)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution[17]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator at 37°C with 5% CO2[17]
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% penicillin-streptomycin.[17]
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells.[17]
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[17]
-
Media Change: Renew the culture medium every 2-3 days.[17]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer twice with sterile PBS.[17]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[17]
-
Neutralize the trypsin by adding 10 mL of complete growth medium. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.
Protocol 2: Hormone Depletion and Estradiol Treatment
To study the effects of estradiol, it is crucial to first remove any residual hormones from the culture medium that could interfere with the experiment.
Materials:
-
Phenol red-free EMEM or DMEM/F12[16]
-
Charcoal-dextran stripped FBS (CS-FBS)[16]
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Vehicle control (e.g., ethanol)
Procedure:
-
Hormone Depletion: When MCF-7 cells are approximately 80% confluent, replace the complete growth medium with hormone-free medium (phenol red-free EMEM supplemented with 5-10% CS-FBS and 1% penicillin-streptomycin).[16]
-
Incubate the cells in hormone-free medium for a minimum of 72 hours to ensure complete removal of residual hormones.[16]
-
Estradiol Treatment: After the hormone depletion period, replace the medium with fresh hormone-free medium containing the desired concentration of this compound (e.g., 10 nM).[18] For the vehicle control, add an equivalent volume of ethanol.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 3: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Hormone-depleted and estradiol-treated MCF-7 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hormone-depleted MCF-7 cells in a 96-well plate at a density of 1,500-5,000 cells per well in 100 µL of hormone-free medium.[12] Allow the cells to attach overnight.
-
Treatment: Replace the medium with fresh hormone-free medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes in response to estradiol treatment.
Materials:
-
Estradiol-treated and control MCF-7 cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., 95°C for 2 minutes, followed by 40 cycles of 95°C for 2 seconds and 60°C for 30 seconds).[12]
-
Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable reference gene.[12]
Protocol 5: Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins.
Materials:
-
Estradiol-treated and control MCF-7 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-PCNA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a protein assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers investigating the role of estradiol in MCF-7 breast cancer cells. By following these detailed methodologies, scientists can obtain reliable and reproducible results to further unravel the complexities of hormone-dependent breast cancer and contribute to the development of more effective therapeutic strategies.
References
- 1. Selecting suitable reference genes for qPCR normalization: a comprehensive analysis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. mcf7.com [mcf7.com]
- 18. researchgate.net [researchgate.net]
- 19. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Estradiol Hemihydrate for Inducing Gene Expression in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), a primary estrogenic hormone, plays a crucial role in the development, differentiation, and function of the central nervous system. Its hemihydrate form is a stable and commonly used compound in research to investigate the molecular mechanisms underlying its neurotrophic and neuroprotective effects. Estradiol influences neuronal gene expression through various signaling pathways, making it a valuable tool for studying neuronal plasticity, differentiation, and survival. These application notes provide a comprehensive overview and detailed protocols for utilizing estradiol hemihydrate to induce gene expression in neuronal cells.
Mechanisms of Estradiol-Induced Gene Expression in Neuronal Cells
Estradiol modulates gene transcription in neuronal cells through both classical and non-classical signaling pathways.
-
Classical Genomic Pathway: In the classical pathway, estradiol binds to intracellular estrogen receptors (ERα and ERβ)[1][2]. Upon binding, the receptors dimerize and translocate to the nucleus, where they act as ligand-activated transcription factors. These dimers bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby inducing or repressing their transcription[1][3].
-
Non-Classical Genomic and Non-Genomic Pathways: Estradiol can also regulate gene expression through mechanisms that do not involve direct binding of the ER to an ERE. These include:
-
Epigenetic Modifications: Estradiol can alter gene expression by modifying epigenetic marks on DNA and histone proteins. This includes influencing DNA methylation and histone modifications, which in turn affect chromatin structure and gene accessibility[1].
-
Signal Transduction Cascades: Estradiol can initiate rapid signaling events from the cell membrane. This can involve the activation of G-protein coupled receptors and subsequent downstream signaling cascades, such as the cAMP/protein kinase A (PKA) pathway[4]. Activation of these pathways can lead to the phosphorylation of transcription factors, like the cAMP response element-binding protein (CREB), which then modulate gene expression[4].
-
β-Catenin Dependent Transcription: Estradiol has been shown to activate β-catenin dependent transcription in neuronal cells. This involves the formation of a complex between the estrogen receptor, β-catenin, and other proteins, leading to the activation of TCF/LEF-1 transcription factors and the expression of their target genes[5][6].
-
Data Presentation: Quantitative Effects of Estradiol on Gene Expression
The following tables summarize the quantitative data on the effects of 17β-estradiol on gene expression in various neuronal cell models.
Table 1: Estradiol-Induced Changes in Gene Expression in Neuronal Cell Lines
| Gene | Cell Line | Estradiol Concentration | Treatment Duration | Fold Change/Effect | Reference |
| Neurotensin/Neuromedin (NT/N) | SK-N-SH | 1 nM | 1 hour | Increased cAMP production preceding gene transcription | [4] |
| Progesterone Receptor (PR) | GN11 and GT1-7 | 1 nM, 10 nM, 100 nM | 16 hours | Increased expression | [7] |
| GnRH | GN11 and GT1-7 | 1 nM, 10 nM, 100 nM | 16 hours | Decreased expression | [7] |
| ERα | GN11 | 100 nM | Not Specified | ~60% decrease in mRNA | [7] |
| ERβ | GN11 | 100 nM | Not Specified | ~40% decrease in mRNA | [7] |
| ERβ | GT1-7 | 100 nM | Not Specified | ~43% decrease in mRNA | [7] |
| TCF/LEF-1 Reporter (TOPFlash) | Primary Neurons | 100 nM | Not Specified | ~4.8-fold increase in luciferase activity | [5] |
Table 2: Estradiol-Induced Changes in Gene Expression in Primary and iPSC-Derived Neurons
| Gene/Protein | Cell Type | Estradiol Concentration | Treatment Duration | Fold Change/Effect | Reference |
| Bcl-2 | Primary Hippocampal Cultures | 30 nM, 100 nM | 24 and 48 hours | Increased protein levels | [8] |
| Bcl-xL | Primary Hippocampal Cultures | 30 nM, 100 nM | 68 hours | Increased protein levels | [8] |
| Nestin (precursor marker) | Human Adipose Derived Stem Cells (differentiating) | 10 nM | 7 days | Significantly higher expression | [9] |
| MAP2 (mature neuronal marker) | Human Adipose Derived Stem Cells (differentiating) | 10 nM | 7 days | Significantly higher expression | [9] |
| Neuronal Activity (Ca2+ oscillations) | iPSC-derived Neurons | 100 nM | Not Specified | Elevated Ca2+ oscillations | [10] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment of Neuronal Cells
This protocol provides a general guideline for the culture and treatment of neuronal cells with this compound. Specific cell lines or primary cultures may require modifications.
Materials:
-
Neuronal cell line of interest (e.g., SK-N-SH, GT1-7) or primary neurons
-
Appropriate cell culture medium (e.g., DMEM, Neurobasal medium) supplemented with serum (if required) and antibiotics. For many neuronal studies, phenol (B47542) red-free medium is recommended as phenol red has weak estrogenic activity.
-
This compound (e.g., Sigma-Aldrich, E8875)
-
Ethanol (B145695) (100%, for stock solution)
-
Vehicle control (e.g., 0.001% ethanol in culture medium)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate neuronal cells at the desired density in the appropriate culture vessel. Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Estradiol Stock Solution: Prepare a 1 mM stock solution of this compound in 100% ethanol. Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in phenol red-free culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of ethanol as the highest estradiol concentration used. For example, a 1:1,000,000 dilution of the 1mM stock to get 1nM working solution would have a final ethanol concentration of 0.0001%.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared medium containing the desired concentration of this compound or the vehicle control to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 16, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qRT-PCR, protein extraction for Western blot, or cell lysis for reporter assays).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying changes in gene expression following estradiol treatment.
Materials:
-
Treated and control neuronal cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for the target gene(s) and a reference gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the estradiol-treated and vehicle-treated control cells according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and nuclease-free water.
-
Add the synthesized cDNA to the reaction mix.
-
Set up reactions for each sample in triplicate for both the target and reference genes. Include a no-template control for each primer set.
-
-
qRT-PCR Program: Run the qRT-PCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target gene to the Ct values of the reference gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control samples (ΔΔCt).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Classical Genomic Pathway of Estradiol Action.
Caption: Non-Classical cAMP/PKA Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Impact of Estrogen and Estrogen-Like Molecules in Neurogenesis and Neurodegeneration: Beneficial or Harmful? [frontiersin.org]
- 3. ESTRADIOL MEMBRANE-INITIATED SIGNALING IN THE BRAIN MEDIATES REPRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Effects of Estrogen on Neuronal Neurotensin Gene Expression Involve cAMP/Protein Kinase A-Dependent Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estradiol Activates β-Catenin Dependent Transcription in Neurons | PLOS One [journals.plos.org]
- 6. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 7. Estrogen Regulation of Gene Expression in GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen treatment enhances neurogenic differentiation of human adipose derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol enhanced neuronal plasticity and ameliorated astrogliosis in human iPSC-derived neural models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Estradiol Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), the most potent endogenous estrogen, plays a crucial role in a vast array of physiological processes.[1] Its hemihydrate form is frequently utilized in preclinical in vivo studies to investigate its therapeutic potential and mechanisms of action in various disease models. These application notes provide a comprehensive guide to using estradiol hemihydrate in animal models, with a focus on practical experimental protocols and data presentation.
Animal Models
The selection of an appropriate animal model is critical for the successful investigation of estradiol's effects. Rodents, particularly mice and rats, are the most commonly used species due to their well-characterized genetics, relatively short reproductive cycles, and the availability of established disease models.
Commonly Used Rodent Strains:
-
Mice: C57BL/6, BALB/c, NOD/SCID (for xenograft studies)
-
Rats: Sprague-Dawley, Wistar
Key Considerations for Model Selection:
-
Ovariectomized (OVX) Models: Surgical removal of the ovaries eliminates endogenous estrogen production, creating a model of menopause and allowing for precise control of estradiol levels through exogenous administration.[2][3][4] This is a fundamental model for studying the effects of hormone replacement.
-
Disease-Specific Models:
-
Oncology: Immunocompromised mice (e.g., NOD/SCID, nude) are used for xenograft studies with estrogen-receptor-positive (ER+) human cancer cell lines like MCF-7.[5][6][7][8]
-
Neuroscience: Animal models of neurodegenerative diseases such as Alzheimer's and stroke are used to evaluate the neuroprotective effects of estradiol.[9][10][11][12]
-
Cardiovascular Disease: Models of myocardial infarction and atherosclerosis in ovariectomized animals are employed to study the cardiovascular effects of estradiol.[13][14][15][16]
-
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various in vivo studies, providing a reference for expected outcomes and dosing considerations.
Table 1: Estradiol Administration and Resulting Serum Levels in Rodents
| Animal Model | Estradiol Formulation & Dose | Administration Route | Duration | Resulting Serum Estradiol Levels | Reference |
| Ovariectomized Sprague-Dawley Rats | 17β-estradiol (180 µg/mL in sesame oil) | Subcutaneous Silastic Capsules | 35 days | ~40 pg/mL at day 2, decreasing to ~10 pg/mL by day 35 | [17] |
| Ovariectomized C57BL/6 Mice | 17β-estradiol (36 µg/mL in sesame oil) | Subcutaneous Silastic Capsules | 35 days | ~90 pg/mL at day 2, decreasing to ~25 pg/mL by day 35 | [17] |
| Ovariectomized Mice | 17β-estradiol-3-benzoate (0.05 µg or 0.15 µ g/mouse ) | Subcutaneous Injection (in miglyol) | Every 4 days for up to 8 weeks | Comparable to sham-operated controls | [2] |
| Ovariectomized Sprague-Dawley Rats | 17β-estradiol (28 µg/kg body weight/day) | Peroral (in Nutella) | Daily | Fluctuations between 10-70 pg/mL | [17] |
| Ovariectomized C57BL/6 Mice | 17β-estradiol (56 µg/kg body weight/day) | Peroral (in Nutella) | Daily | Fluctuations between 20-120 pg/mL | [17] |
Table 2: Effects of Estradiol on Physiological Parameters in Ovariectomized Rodents
| Animal Model | Estradiol Dose and Route | Parameter Measured | Outcome | Reference |
| Ovariectomized Sprague-Dawley Rats | 10 µg 17β-estradiol | Dentate Gyrus Cell Proliferation | Significant increase in BrdU-labeled cells | [3] |
| Ovariectomized Rats | 20% 17β-estradiol implant | Formalin-induced Pain Behavior (Phase 2) | 35-49% reduction in pain behavior | [18] |
| Ovariectomized HHTg Rats | 17β-estradiol substitution | Glucose Tolerance | Improved glucose tolerance | [4] |
| Ovariectomized HHTg Rats | 17β-estradiol substitution | Adiposity Index | Significantly reduced | [4] |
| Ovariectomized Mice with Myocardial Infarction | 0.42 µ g/day 17β-estradiol pellet | Cardiac Function | Tendency to improve cardiac function and remodeling | [13] |
| Ovariectomized Mice with Myocardial Infarction | 4.2 µ g/day 17β-estradiol pellet | Cardiac Remodeling | Exacerbated cardiac fibrosis, hypertrophy, and dysfunction | [13] |
Experimental Protocols
Detailed methodologies for common administration routes are provided below. Note that this compound can often be used interchangeably with 17β-estradiol in these protocols, but it is crucial to adjust for the molecular weight difference if precision is paramount.
Protocol 1: Subcutaneous Pellet Implantation
This method provides slow, continuous release of estradiol.
Materials:
-
This compound slow-release pellets (commercially available or prepared in-house)
-
Trocar
-
Surgical scissors and forceps
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane)
-
Antiseptic solution (e.g., Betadine) and alcohol swabs
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an approved protocol. Shave and sterilize a small area of skin on the dorsal side, between the shoulder blades.
-
Incision: Make a small incision (approximately 5 mm) through the skin.
-
Subcutaneous Pocket: Insert a closed hemostat or blunt forceps into the incision and gently open and close to create a subcutaneous pocket.
-
Pellet Implantation: Load the estradiol pellet into the trocar. Insert the trocar into the subcutaneous pocket and gently advance it away from the incision site.
-
Pellet Deposition: Depress the plunger of the trocar to release the pellet into the pocket.
-
Closure: Carefully withdraw the trocar, ensuring the pellet remains in place. Close the incision with a wound clip or suture.
-
Post-Operative Care: Administer analgesics as per your institution's guidelines and monitor the animal for recovery. The pellet should be replaced every 90 days for long-term studies.[19]
Protocol 2: Oral Gavage
This method is suitable for daily or repeated dosing and mimics oral hormone replacement therapy in humans.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), corn oil)
-
Gavage needle (appropriate size for the animal)
-
Syringe
Procedure:
-
Preparation of Dosing Solution:
-
For a suspension in 0.5% CMC-Na: Dissolve 0.5 g of CMC-Na in 100 mL of distilled water. Add the required amount of this compound to achieve the desired concentration (e.g., 250 mg for a 2.5 mg/mL solution) and mix thoroughly to create a uniform suspension.[1]
-
-
Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body.[20]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[20][21]
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without force.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
-
Withdrawal and Monitoring: Withdraw the needle gently. Monitor the animal for any signs of distress. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[20][22]
Protocol 3: Subcutaneous Injection
This method allows for precise, intermittent dosing.
Materials:
-
This compound
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO))
-
Vehicle (e.g., corn oil, miglyol, saline with Tween 80)
-
Sterile syringes and needles
Procedure:
-
Preparation of Injection Solution:
-
DMSO/Corn Oil Formulation: Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). For a working solution of 2.5 mg/mL, add 100 µL of the DMSO stock to 900 µL of corn oil and mix well.[1]
-
PBS-based Formulation: Prepare a stock solution of estradiol in absolute ethanol (B145695) (e.g., 1 mg/mL). At the time of injection, dilute the stock solution in PBS to the final desired concentration (e.g., 0.5 µg/mL or 1.5 µg/mL).[2]
-
-
Animal Restraint: Restrain the animal to expose the dorsal side.
-
Injection:
-
Pinch the skin between the shoulder blades to create a "tent."
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersal.
Visualization of Signaling Pathways and Experimental Workflows
Estradiol Signaling Pathways
Estradiol mediates its effects through two main pathways: a classical nuclear-initiated pathway and a rapid membrane-initiated pathway.[1]
Caption: Overview of estradiol's genomic and non-genomic signaling pathways.
Experimental Workflow for Ovariectomized Mouse Model
The following diagram illustrates a typical experimental workflow for studying the effects of estradiol in an ovariectomized mouse model.
Caption: A standard workflow for in vivo studies using an ovariectomized mouse model.
Logical Flow for Xenograft Model with Estradiol Supplementation
This diagram outlines the process for establishing an estrogen-dependent tumor xenograft model.
Caption: Workflow for establishing an estrogen-dependent xenograft tumor model.
References
- 1. This compound I CAS#: 35380-71-3 I steroid hormone I InvivoChem [invivochem.com]
- 2. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. The Effect of Ovariectomy and Estradiol Substitution on the Metabolic Parameters and Transcriptomic Profile of Adipose Tissue in a Prediabetic Model [mdpi.com]
- 5. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose estrogen supplementation reduces mortality of mice in estrogen-dependent human tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estradiol is a neuroprotective factor in in vivo and in vitro models of brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Estradiol on Neurogenesis and Cognitive Functions in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Insights Into the Role of Estrogen in Neurological Disorders: Pre-Clinical Studies [frontiersin.org]
- 12. Estrogen and neuroprotection: from clinical observations to molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent cardiac effect of oestrogen replacement in mice post-myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Models of Gender Differences in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of 17β-estradiol and equilin on atherosclerosis development in female Apoeshl mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17β-estradiol prevents cardiac diastolic dysfunction by stimulating mitochondrial function: a preclinical study in a mouse model of a human hypertrophic cardiomyopathy mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estradiol replacement in ovariectomized rats is antihyperalgesic in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. research.fsu.edu [research.fsu.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Estradiol Hemihydrate Delivery in Animal Studies
These application notes provide a comprehensive overview of common methods for delivering estradiol (B170435) hemihydrate (referred to as estradiol or E2 in protocols) in preclinical animal research. The selection of an appropriate delivery method is critical for achieving desired pharmacokinetic profiles, ensuring animal welfare, and obtaining reliable, reproducible data.
Overview of Estradiol Delivery Methods
The choice of administration route significantly impacts the resulting plasma concentration of estradiol, its bioavailability, and the duration of action.[1] Common methods include subcutaneous implants (Silastic capsules and slow-release pellets), oral administration, and parenteral injections. Each method offers distinct advantages and disadvantages regarding stability of hormone levels, invasiveness, and labor intensity.
-
Subcutaneous Implants (Silastic® Capsules): This method is widely used for long-term, controlled delivery of estradiol.[2][3] Silastic brand silicone tubing is filled with crystalline estradiol or a solution of estradiol in a carrier oil, such as sesame or arachis oil.[2][4] The steroid diffuses through the tubing at a relatively constant rate, providing stable physiological or supraphysiological plasma concentrations for weeks to months.[5][6] This method is considered superior to commercial pellets for achieving stable plasma levels.[7]
-
Subcutaneous Pellets (Slow-Release): Commercially available pellets are designed for long-term, slow release of hormones.[6] They typically consist of a matrix system where the hormone is mixed with a binder, such as cholesterol.[7] While convenient, these pellets often result in a significant initial "burst" release, leading to supraphysiological hormone concentrations in the first few weeks, followed by a rapid decline.[6][8][9] This variability can impact experimental outcomes and reproducibility.[7][8][10] High-dose pellets have also been associated with adverse effects like urine retention and hydronephrosis in mice.[11][12]
-
Oral Administration: This non-invasive route is often preferred for long-term studies to minimize animal stress.[8][13] Estradiol can be dissolved in the drinking water or mixed into palatable food, such as hazelnut cream.[4][14][15] Administration via drinking water is effective but can be influenced by the animal's circadian drinking patterns, leading to fluctuating nocturnal E2 levels.[14][15] The food-mixture method can produce stable, physiological concentrations but requires training the animals to consume the mixture.[4][16]
-
Parenteral Injections: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are used to mimic the cyclical peaks of estradiol seen in the estrous cycle.[17][18] This method results in a "pulsed" release, with rapid absorption and clearance of the hormone.[18][19] While useful for specific experimental paradigms, it requires frequent animal handling, which can be a significant stressor.[4] The choice of vehicle (e.g., oil vs. saline/PBS) dramatically affects the release kinetics.[18][19]
Data Presentation: Comparison of Delivery Methods
The following tables summarize quantitative data from various studies to facilitate comparison between different estradiol delivery methods in rodents.
Table 1: Subcutaneous Silastic® Capsule Implants
| Animal Model | Estradiol Dose/Concentration | Duration | Resulting Plasma E2 Levels | Key Remarks |
| Ovariectomized (OVX) Rats | 180 µg/mL in sesame oil | 35 days | ~40 pg/mL at day 2, decreasing to ~10 pg/mL by day 35.[4] | Produces stable physiological concentrations after an initial peak that resolves within 8 hours.[4] |
| OVX C57BL/6 Mice | 36 µg/mL in sesame oil | 35 days | ~90 pg/mL at day 2, decreasing to ~25 pg/mL by day 35.[4] | Considered a reliable method for achieving physiological concentrations.[9][16] |
| OVX Mice | 1 to 100 µg/mL in arachis oil | Long-term | Dose-dependent induction of biological responses, from minimal to supraphysiological.[2][3] | Release of estradiol is proportional to the steroid concentration within the implant.[2][3] |
| Male Nude Mice | 0.5 cm implant (E2) | 32 days | Constant plasma E2 levels of ~250 pg/mL.[5] | Demonstrates applicability for long-term, stable delivery in male mice.[5] |
Table 2: Subcutaneous Slow-Release Pellets
| Animal Model | Pellet Dose | Duration | Resulting Plasma E2 Levels | Key Remarks |
| OVX Rats | 0.25 mg (60-day release) | 3 weeks | 224.8 to 327.5 pg/mL (supraphysiological).[6] | Levels are not stable over the claimed 60-day period.[6] |
| OVX Rats | 0.10 mg (90-day release) | 42 days | Peak of 528.0 pg/mL at day 2, decreasing to sub-physiological levels (4.2 pg/mL) by day 42.[6] | Significant initial burst release.[6] |
| OVX C57BL/6 Mice | 0.18 mg (60-day release) | 5 weeks | Initial concentrations are an order of magnitude higher than physiological range, followed by a drastic decrease.[9][16] | Widely used but produces highly variable and often supraphysiological concentrations.[9][16] |
| OVX C57BL/6 Mice | 0.72 mg (90-day release) | 5 weeks | 18 to 40 times higher than the physiological range throughout the experiment.[9][16] | Associated with adverse effects such as urine retention.[12] |
Table 3: Oral Administration
| Animal Model | Administration Method & Dose | Duration | Resulting Plasma E2 Levels | Key Remarks |
| OVX C57BL/6J Mice | In drinking water (200 or 1000 nM) | 6 weeks | Yielded physiological and supraphysiological uterotrophic responses, respectively.[12] | Safe and effective alternative to pellets, avoiding urine retention.[12] Serum levels fluctuate with circadian drinking patterns.[14] |
| OVX Rats | In Nutella (28 µg E2/kg body weight/day) | 96 hours | Daily fluctuations between 10-70 pg/mL.[4] | Non-invasive method that mimics the pharmacokinetics of human oral therapy.[4] |
| OVX C57BL/6 Mice | In Nutella (56 µg E2/kg body weight/day) | 5 weeks | Steady concentrations within the physiological range.[9][16] | Considered a reliable method superior to commercial pellets.[9][16] |
Table 4: Subcutaneous Injections
| Animal Model | Administration Method & Dose | Duration | Resulting Plasma E2 Levels | Key Remarks |
| OVX Rats | E2 in benzylbenzoate/ricinus oil (s.c.) | 4 months | Continuous release kinetics.[18] | Vehicle provides continuous exposure, preventing ovariectomy-induced bone loss.[18] |
| OVX Rats | E2 in 10% ethanol (B145695)/saline (s.c.) | 4 months | Pulsed release kinetics.[18] | Pulsed delivery resulted in lower uterine and mammary stimulation compared to continuous release.[18] |
| OVX Mice | 0.05 µg or 0.15 µg E2 in miglyol (s.c.) every 4 days | 8 weeks | Doses correspond to anestrus and estrus levels, respectively. Rescues OVX-induced phenotypes.[19] | Pulsed administration in an oil vehicle provides a physiological replacement model.[19] |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Implantation of Silastic® Capsules
This protocol describes the fabrication and subcutaneous implantation of Silastic® capsules for the long-term delivery of estradiol in rodents.[4]
Materials:
-
Estradiol hemihydrate (or 17β-estradiol)
-
Sterile sesame oil (or arachis oil)
-
Silastic® laboratory tubing (e.g., inner/outer diameter: 1.575/3.175 mm)[6][9][16]
-
Wooden applicator sticks or silicone adhesive
-
Sterile syringes and needles
-
Surgical instruments (forceps, scissors)
-
Anesthetic and analgesics
-
70% ethanol
Procedure:
-
Preparation of Estradiol Solution: In a sterile environment, dissolve estradiol in sesame oil to the desired concentration (e.g., 180 µg/mL for rats, 18-36 µg/mL for mice).[4] Mix thoroughly. Placebo capsules should be filled with the vehicle oil only.
-
Capsule Fabrication:
-
Cut Silastic® tubing into desired lengths (e.g., 3 cm for rats, 2 cm for mice).[4]
-
Seal one end of the tubing segment with a small piece of a wooden applicator stick or with medical-grade silicone adhesive. Allow the adhesive to cure completely if used.
-
Using a syringe with a narrow-gauge needle, fill the capsule with the estradiol-oil solution, ensuring no air bubbles are trapped inside.
-
Seal the open end of the capsule as described in the previous step.
-
-
Surgical Implantation:
-
Anesthetize the animal following approved institutional protocols. Administer pre-operative analgesia.[4]
-
Shave a small area of fur on the dorsal side, between the scapulae.
-
Disinfect the surgical site with 70% ethanol and an appropriate antiseptic.
-
Make a small incision (approx. 5-10 mm) through the skin.
-
Using blunt forceps, create a subcutaneous pocket by gently separating the skin from the underlying connective tissue.
-
Insert the prepared Silastic® capsule into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery and provide post-operative analgesia as required.
-
Protocol 2: Oral Administration via Drinking Water
This protocol is a non-invasive method for chronic estradiol administration, adapted from procedures for mice.[14][15][20]
Materials:
-
17β-Estradiol
-
Ethanol (EtOH) for stock solution
-
Autoclaved or sterile drinking water
-
Opaque or amber water bottles to protect from light
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of estradiol in ethanol. For example, a 1000X stock of 8 mg/mL in ethanol can be prepared.[20] Store the stock solution appropriately.
-
Working Solution Preparation:
-
Calculate the volume of stock solution needed to achieve the final desired concentration in the drinking water (e.g., 200 nM to 1000 nM).[12]
-
In a sterile environment (e.g., a laminar flow hood), add the calculated volume of estradiol stock to the total volume of sterile drinking water. For instance, to make a final concentration of 8 µg/mL, add 1 mL of an 8 mg/mL stock solution to 1000 mL of water.[20]
-
Mix the solution thoroughly by gentle inversion.
-
-
Administration:
-
Fill clean, opaque water bottles with the estradiol-containing water.
-
Provide the water ad libitum to the animals.
-
Replace the water with a freshly prepared solution at least twice a week to ensure stability and potency.[13]
-
The control group should receive drinking water with the same concentration of the vehicle (ethanol) used for the treatment group.
-
Protocol 3: Subcutaneous Injection
This protocol is for administering estradiol to achieve pulsed, cyclical hormone levels.
Materials:
-
Estradiol benzoate (B1203000) or 17β-estradiol
-
Sterile vehicle (e.g., sesame oil, miglyol, or 10% ethanol in saline)[18][19]
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal restrainer (if necessary)
Procedure:
-
Solution Preparation: Dissolve estradiol in the chosen vehicle to the desired final concentration (e.g., 0.05 µg or 0.15 µg per 100 µL injection volume for mice).[19] Ensure the steroid is fully dissolved.
-
Administration:
-
Gently restrain the animal.
-
Lift the skin on the dorsal side (nape of the neck) to form a tent.
-
Insert the needle into the subcutaneous space at the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Inject the solution slowly.
-
Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.
-
Return the animal to its cage.
-
Repeat injections at the required frequency (e.g., every 4 days to mimic the mouse estrous cycle).[19]
-
Conceptual Pharmacokinetic Profiles
The choice of delivery method directly creates distinct pharmacokinetic profiles, which is a critical consideration for study design. Subcutaneous pellets often cause a large initial spike, while Silastic implants provide more stable, zero-order release kinetics after an initial burst. Injections lead to sharp, predictable peaks and troughs, and oral delivery can result in moderate, daily fluctuations.
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. Silastic implants for delivery of oestradiol to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of steroid-containing Silastic implants in male nude mice: plasma hormone levels and the effect of implantation on the weights of the ventral prostate and seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. nief-upr.com [nief-upr.com]
- 8. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for long-term 17β-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safe and effective method for chronic 17beta-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effective oral administration of 17 beta-estradiol to female C57BL/6J mice through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cihr-irsc.gc.ca [cihr-irsc.gc.ca]
- 18. Estradiol release kinetics determine tissue response in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.bcm.edu [cdn.bcm.edu]
Application of Estradiol Hemihydrate in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) hemihydrate, a potent synthetic estrogen, has demonstrated significant neuroprotective properties in a variety of preclinical models of neurological disorders. Its therapeutic potential stems from its ability to modulate multiple cellular pathways, mitigating neuronal damage and promoting cell survival. This document provides detailed application notes and protocols for utilizing estradiol hemihydrate in neuroprotection assays, intended to guide researchers in academia and the pharmaceutical industry.
Estradiol exerts its neuroprotective effects through both genomic and non-genomic mechanisms, primarily mediated by estrogen receptors α (ERα), β (ERβ), and the G protein-coupled estrogen receptor 1 (GPER1, formerly known as GPR30).[1][2][3] Activation of these receptors triggers a cascade of downstream signaling events, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting cell survival and inhibiting apoptosis.[2][3][4] Preclinical studies have shown its efficacy in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's disease.[5][6][7][8]
Data Presentation
The following tables summarize quantitative data from various studies on the neuroprotective effects of estradiol.
Table 1: Effective Concentrations of Estradiol in In Vitro Neuroprotection Assays
| Cell Type | Insult/Model | Estradiol Concentration | Treatment Duration | Outcome | Reference |
| Primary hippocampal and septal neurons | Ethylcholine aziridinium (B1262131) (AF64A)-induced apoptosis | 0.1 µM | 20 hours (long-term pretreatment) | Reduced LDH release, neuroprotective | [9] |
| Primary cortical neurons | Glutamate or Oxygen-Glucose Deprivation (OGD) | 0.5 - 1.0 µM | 1 hour (short-term pretreatment) | Reduced LDH release, improved morphology | [9] |
Table 2: Administration Protocols and Outcomes of Estradiol in In Vivo Neuroprotection Assays
| Animal Model | Insult/Model | Estradiol Administration Protocol | Therapeutic Window | Outcome | Reference |
| Ovariectomized female Sprague-Dawley rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 100 µg/kg IV followed by subcutaneous implantation | Up to 3 hours post-MCAO | Significantly decreased lesion volume | [10] |
| Ovariectomized female rats | Transient global ischemia | Long-term pretreatment (physiological levels) or acute injection at reperfusion | N/A (pretreatment) or immediate | Rescued a significant number of hippocampal CA1 neurons, improved cognitive function | [4][11] |
Signaling Pathways
The neuroprotective effects of estradiol are mediated by complex signaling pathways. The following diagram illustrates the key pathways involved.
Caption: Estradiol-mediated neuroprotective signaling pathways.
Experimental Protocols
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol describes an in vitro model of ischemia to assess the neuroprotective effects of this compound on primary neuronal cultures.
Caption: Experimental workflow for the OGD assay.
Materials:
-
Primary neuronal cell culture (e.g., from embryonic rat cortex or hippocampus)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (dissolved in DMSO)
-
Glucose-free DMEM or Earle's Balanced Salt Solution (EBSS)
-
Hypoxic chamber
-
LDH cytotoxicity assay kit
-
MTT reagent
-
Fixatives (e.g., 4% paraformaldehyde)
-
Primary and secondary antibodies for immunocytochemistry
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density in multi-well plates coated with poly-D-lysine. Culture for 7-10 days to allow for maturation.
-
Estradiol Treatment: Prepare working concentrations of this compound in culture medium. Pre-treat the neuronal cultures with estradiol or vehicle control for the desired duration (e.g., 1 hour for short-term treatment).[9]
-
Oxygen-Glucose Deprivation:
-
Remove the culture medium (can be saved as conditioned medium).
-
Wash the cells twice with glucose-free medium.
-
Add glucose-free medium to the wells and place the plate in a hypoxic chamber for 1-2 hours.
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the glucose-free medium with the original conditioned medium containing estradiol or vehicle.
-
-
Incubation: Incubate the cells under normal culture conditions for 24-48 hours.
-
Assessment of Neuroprotection:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
Immunocytochemistry: Fix the cells and perform immunostaining for neuronal markers (e.g., NeuN, MAP2) to visualize neuronal morphology and survival.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO)
This protocol outlines a common in vivo model of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of this compound.
Materials:
-
Adult female Sprague-Dawley rats (ovariectomized)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture
-
This compound solution for injection
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Ovariectomize adult female rats and allow for a recovery period (e.g., 1-2 weeks) to ensure depletion of endogenous estrogens.
-
Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery. This typically involves inserting a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Estradiol Administration: Administer this compound or vehicle control at a specific time point relative to the MCAO (e.g., intravenously at 0.5, 1, 2, or 3 hours post-occlusion).[10]
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care.
-
Assessment of Infarct Volume: After a set survival period (e.g., 48 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Conclusion
This compound demonstrates robust neuroprotective effects in a range of preclinical models. The protocols and data presented here provide a framework for researchers to investigate its mechanisms of action and evaluate its therapeutic potential for various neurological conditions. Careful consideration of the experimental model, treatment paradigm, and outcome measures is crucial for obtaining reliable and translatable results.
References
- 1. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals [frontiersin.org]
- 3. Neuroprotection and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estradiol Rescues Neurons from Global Ischemia-Induced Cell Death: Multiple Cellular Pathways of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estradiol is a neuroprotective factor in in vivo and in vitro models of brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol is a neuroprotective factor in in vivo and in vitro models of brain injury | Semantic Scholar [semanticscholar.org]
- 7. Outlook on the neuroprotective effect of estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol exerts neuroprotective effects when administered after ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Actions of Estradiol and Novel Estrogen Analogs in Ischemia: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Estradiol Hemihydrate in Gut Microbiome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), a primary estrogenic hormone, plays a critical role in a vast array of physiological processes. Emerging research has unveiled a complex and bidirectional relationship between estradiol and the gut microbiome, often referred to as the "estrobolome." This interaction has profound implications for host health, influencing everything from metabolic homeostasis to the progression of hormone-dependent diseases. Estradiol hemihydrate, a stable form of estradiol, is a key compound utilized in preclinical research to investigate these interactions. These application notes provide an overview of the role of this compound in gut microbiome research, along with detailed protocols for key experimental procedures.
The Estradiol-Gut Microbiome Axis
The gut microbiome can modulate systemic estrogen levels through the secretion of enzymes like β-glucuronidase, which deconjugates estrogens that have been inactivated in the liver and excreted into the gut.[1][2][3] This reactivation allows estrogens to be reabsorbed into circulation, a process known as enterohepatic circulation.[4] Consequently, alterations in the gut microbial composition can significantly impact circulating estrogen levels.
Conversely, estradiol can shape the composition and function of the gut microbiota.[3][5] Studies in animal models have demonstrated that estrogen deficiency, often induced by ovariectomy, leads to significant shifts in the gut microbial community, which can be reversed with estradiol replacement.[6] These changes in the microbiome have been linked to various physiological outcomes, including obesity, metabolic syndrome, and inflammatory conditions.
Data Presentation: Quantitative Effects of Estradiol on Gut Microbiota
The following tables summarize the quantitative changes observed in the gut microbiota of ovariectomized (OVX) mice treated with estradiol (E2). These studies highlight the significant impact of estradiol on the abundance of key bacterial taxa.
Table 1: Changes in Gut Microbiota Composition in Ovariectomized (OVX) Mice with Estradiol (E2) Replacement.
| Bacterial Taxon | Change with E2 Treatment | Animal Model | Diet | Reference |
| Akkermansia | Increased | Ovariectomized C57BL/6J mice | High-Fat Diet | [6] |
| Erysipelotrichaceae | Decreased | Ovariectomized C57BL/6J mice | High-Fat Diet | [6] |
| Streptococcaceae | Decreased | Ovariectomized C57BL/6J mice | High-Fat Diet | [6] |
| Lactobacillus | Increased | Ovariectomized C57BL/6J mice | Not Specified | [6] |
| Bifidobacterium | Increased | Ovariectomized C57BL/6J mice | Western Diet | [6] |
| Escherichia/Shigella | Decreased | Ovariectomized C57BL/6J mice | Western Diet | [6] |
| Firmicutes/Bacteroidetes Ratio | Decreased | Ovariectomized rats | Standard Diet | [7] |
Table 2: Correlation of Bacterial Taxa with Metabolic Parameters in Estradiol-Treated OVX Mice.
| Bacterial Taxon | Correlation with Body Weight and Fat Mass | Animal Model | Diet | Reference |
| Coprobacillus | Positive | Ovariectomized C57BL/6J mice | High-Fat Diet | [6] |
| Lactococcus | Positive | Ovariectomized C57BL/6J mice | High-Fat Diet | [6] |
| Akkermansia | Negative | Ovariectomized C57BL/6J mice | High-Fat Diet | [6] |
Experimental Protocols
Detailed methodologies for key experiments in estradiol-gut microbiome research are provided below. These protocols are intended to serve as a guide for researchers in the field.
Protocol 1: Ovariectomy in Mice to Induce Estrogen Deficiency
This protocol describes the surgical removal of ovaries from female mice to create a model of estrogen deficiency.
Materials:
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Surgical instruments (scissors, forceps, hemostats, wound clips or sutures)
-
Sterile drapes and gauze
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
70% ethanol
-
Heating pad
-
Eye lubricant
Procedure:
-
Animal Preparation:
-
Administer pre-operative analgesics as per institutional guidelines.[8][9]
-
Anesthetize the mouse using an approved anesthetic protocol.[9]
-
Apply eye lubricant to prevent corneal drying.[10]
-
Shave the fur from the dorsal aspect of the mouse, over the lumbar region.[8]
-
Sterilize the surgical area using a three-step process of antiseptic scrub and 70% ethanol.[11]
-
-
Surgical Procedure (Dorsal Approach):
-
Place the anesthetized mouse in a prone position on a sterile field over a heating pad to maintain body temperature.[9]
-
Make a small, single midline skin incision (approximately 1 cm) over the lumbar spine.[8]
-
Slide the skin incision to one side to visualize the underlying muscle wall.
-
Make a small incision through the muscle wall to enter the peritoneal cavity.
-
Locate the ovary, which is typically embedded in a fat pad.[8]
-
Gently exteriorize the ovary, oviduct, and the tip of the uterine horn.
-
Ligate the ovarian blood vessels and the uterine horn with absorbable suture material.
-
Excise the ovary distal to the ligature.
-
Return the uterine horn to the abdominal cavity.
-
Repeat the procedure on the contralateral side through the same skin incision by sliding it to the opposite side.
-
-
Closure:
-
Close the muscle incision with absorbable sutures.
-
Close the skin incision with wound clips or non-absorbable sutures.[11]
-
-
Post-Operative Care:
-
Administer post-operative analgesics for a minimum of 48 hours.[9]
-
Monitor the animal for signs of pain, distress, or infection.
-
Provide easily accessible food and water.
-
Remove skin sutures or clips 7-10 days after surgery.
-
Protocol 2: Preparation and Implantation of 17β-Estradiol Hemihydrate Pellets
This protocol describes the preparation and subcutaneous implantation of slow-release estradiol pellets in mice.
Materials:
-
17β-estradiol hemihydrate powder
-
Cholesterol (for pellet matrix, optional)
-
Pellet press
-
Surgical instruments (forceps, trocar)
-
Anesthetics and analgesics
-
Antiseptic solution and 70% ethanol
Procedure:
-
Pellet Preparation:
-
Commercially available slow-release pellets are often used.[12][13] Alternatively, pellets can be custom-made.
-
For custom pellets, mix 17β-estradiol hemihydrate with a carrier matrix like cholesterol at the desired concentration.
-
Use a pellet press to compress the mixture into a small, firm pellet. Ensure sterile conditions during preparation.
-
-
Implantation Procedure:
-
Anesthetize the mouse as described in Protocol 1.
-
Shave a small area of fur on the dorsal side, between the scapulae.
-
Sterilize the skin.
-
Make a small incision at the base of the neck.
-
Using a blunt forceps, create a subcutaneous pocket.
-
Insert the estradiol pellet into the pocket using a trocar or forceps.[14]
-
Close the incision with a wound clip or a single suture.
-
-
Post-Implantation Care:
-
Monitor the animal for any adverse reactions at the implantation site.
-
Allow a period for hormone levels to stabilize before commencing the experiment (typically 1-2 weeks).[12]
-
Protocol 3: Fecal Sample Collection and DNA Extraction for 16S rRNA Sequencing
This protocol outlines the collection of fecal samples from mice and the subsequent extraction of microbial DNA.
Materials:
-
Sterile collection tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Sterile forceps
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
Bead-beating tubes and homogenizer (optional, for enhanced lysis)
-
Ethanol (96-100%)
-
Nuclease-free water
Procedure:
-
Fecal Sample Collection:
-
Place the mouse in a clean, empty cage or on a sterile surface.
-
Collect freshly voided fecal pellets using sterile forceps.[15]
-
Immediately place the pellets into a pre-labeled sterile collection tube.
-
Snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.
-
-
DNA Extraction:
-
Follow the manufacturer's instructions for the chosen DNA extraction kit.[1][16] A general workflow is as follows:
-
Add an appropriate amount of fecal sample (typically 100-200 mg) to a lysis tube.
-
Add lysis buffer and perform mechanical lysis (bead beating) to disrupt bacterial cell walls.
-
Incubate the sample at an elevated temperature to further promote lysis and inactivate DNases.
-
Remove inhibitors by precipitation or using spin columns.
-
Bind the DNA to a silica (B1680970) membrane in a spin column.
-
Wash the membrane with wash buffers to remove remaining contaminants.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
-
Quality Control:
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Check for DNA integrity by running an aliquot on an agarose (B213101) gel.
-
Protocol 4: 16S rRNA Gene Amplicon Sequencing and Data Analysis
This protocol provides a general workflow for 16S rRNA gene sequencing and subsequent bioinformatic analysis using the QIIME 2 platform.
Materials:
-
Purified fecal DNA
-
PCR reagents (polymerase, dNTPs, buffer)
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V4 region) with Illumina adapters
-
PCR purification kit
-
Sequencing platform (e.g., Illumina MiSeq)
-
Computer with QIIME 2 software installed
Procedure:
-
PCR Amplification:
-
Library Preparation:
-
Pool the triplicate PCR products for each sample.
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified amplicons.
-
Pool the amplicons from all samples in equimolar concentrations to create the sequencing library.
-
-
Sequencing:
-
Sequence the library on an Illumina platform according to the manufacturer's instructions.
-
-
Data Analysis using QIIME 2:
-
Demultiplexing: Separate the raw sequencing reads based on their sample-specific barcodes.[18]
-
Quality Filtering and Denoising: Remove low-quality reads and identify and correct sequencing errors to generate Amplicon Sequence Variants (ASVs). The DADA2 or Deblur plugins are commonly used for this step.[18][19]
-
Taxonomic Classification: Assign taxonomy to each ASV by comparing them to a reference database (e.g., Greengenes, SILVA).[19]
-
Phylogenetic Tree Construction: Build a phylogenetic tree of the ASVs for phylogenetic diversity analyses.[18]
-
Alpha and Beta Diversity Analysis:
-
Statistical Analysis and Visualization: Perform statistical tests to identify differentially abundant taxa between experimental groups and generate visualizations such as bar plots, heatmaps, and PCoA plots.[20]
-
Protocol 5: Fecal Metabolomics for Estrogen Analysis by LC-MS
This protocol provides a general framework for the extraction and analysis of estrogen metabolites from fecal samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Lyophilizer (optional, but recommended)
-
Extraction solvent (e.g., methanol/water, acetonitrile/water)[21][22]
-
Internal standards (deuterated estrogen standards)
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Lyophilize fecal samples to remove water and allow for accurate weighing.
-
Weigh a precise amount of lyophilized feces (e.g., 50-100 mg).
-
-
Extraction:
-
Add a specific volume of cold extraction solvent containing internal standards to the fecal sample.
-
Homogenize the sample thoroughly (e.g., using a vortexer and/or sonicator).
-
Centrifuge the sample at a high speed to pellet the solid debris.
-
Collect the supernatant containing the metabolites.
-
The extraction can be repeated to improve recovery.
-
Dry the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites on an appropriate analytical column using a gradient elution program.
-
Detect and quantify the estrogen metabolites using the mass spectrometer in a targeted (e.g., Multiple Reaction Monitoring) or untargeted (full scan) mode.[23]
-
-
Data Analysis:
-
Process the raw LC-MS data using specialized software to identify and quantify the estrogen metabolites based on their retention times, mass-to-charge ratios, and fragmentation patterns compared to authentic standards.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of estradiol on the gut microbiome.
Caption: The Estradiol-Gut Microbiome Axis and Enterohepatic Circulation.
References
- 1. U Michigan - DNA Extraction for Illumina 16S rRNA Extraction [protocols.io]
- 2. healthpath.com [healthpath.com]
- 3. Frontiers | Gut microbiota has the potential to improve health of menopausal women by regulating estrogen [frontiersin.org]
- 4. biomesight.com [biomesight.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Distinct Changes in Gut Microbiota Are Associated with Estradiol-Mediated Protection from Diet-Induced Obesity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dorsal Approach Ovariectomy (Mice) | Animals in Science [queensu.ca]
- 9. 2.2. Ovariectomy surgery [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production [jove.com]
- 12. Methods for long-term 17β-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. content.ilabsolutions.com [content.ilabsolutions.com]
- 16. 2.10. Fecal DNA Isolation and 16S rRNA Sequence Analysis [bio-protocol.org]
- 17. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 18. QIIME2 workflow | CHMI services [chmi-sops.github.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms [mdpi.com]
- 23. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Synaptic Plasticity with Estradiol Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), the most potent form of estrogen, plays a critical role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. Its hemihydrate form is a stable and commonly used compound in research. These application notes provide a comprehensive overview of the use of estradiol hemihydrate to study its effects on synaptic structure and function, including detailed protocols for in vivo and in vitro experiments. Estradiol exerts its effects through both classical genomic and rapid non-genomic pathways, influencing dendritic spine density, long-term potentiation (LTP), and various signaling cascades.[1][2][3][4] Understanding these mechanisms is crucial for developing therapeutic strategies for cognitive disorders and neurodegenerative diseases.[5]
Data Presentation
The following tables summarize the quantitative effects of estradiol treatment on key parameters of synaptic plasticity.
Table 1: Effect of Estradiol on Dendritic Spine Density
| Experimental Model | Brain Region | Estradiol Concentration/Dose | Treatment Duration | Change in Spine Density | Reference(s) |
| Ovariectomized (OVX) Rats (in vivo) | Hippocampal CA1 | Proestrous levels | Proestrus phase | 20-30% increase | [1] |
| Cultured Hippocampal Neurons (in vitro) | Hippocampus | 0.1 µg/mL | 48 hours | Up to 2-fold increase | [3][6] |
| Cultured Hippocampal Neurons (in vitro) | Hippocampus | Not specified | 1 day | 50% increase | [7] |
Table 2: Effect of Estradiol on Long-Term Potentiation (LTP)
| Experimental Model | Brain Region | Estradiol Treatment | LTP Induction Protocol | Change in LTP Magnitude | Reference(s) |
| Hippocampal Slices from OVX Rats | Hippocampal CA1 | 2 injections, 24h apart | High-frequency tetanus (100 Hz) | Increased from ~125% to 158% of baseline at 24h post-injection | [2] |
| Hippocampal Slices from OVX Rats | Hippocampal CA1 | 2 injections, 24h apart | High-frequency tetanus (100 Hz) | Increased from ~125% to 145% of baseline at 48h post-injection | [2] |
| Hippocampal Slices from Adult Male Rats | Hippocampal CA1 | 100 pM (acute application) | High-frequency stimulation | Increased from 154% to 192% of baseline | |
| Hippocampal Slices from Female Rats (Diestrus) | Hippocampal CA1 | Acute application | High-frequency stimulation | ~50% increase over baseline |
Signaling Pathways
Estradiol modulates synaptic plasticity through a complex interplay of signaling pathways. The following diagram illustrates the key pathways involved in estradiol's rapid, non-genomic effects.
Caption: Estradiol Signaling Pathways in Synaptic Plasticity.
Experimental Workflows
The following diagrams outline the typical experimental workflows for studying the effects of estradiol on synaptic plasticity in vivo and in vitro.
Caption: In Vivo Experimental Workflow.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
In Vivo Protocol: Ovariectomy and Estradiol Replacement in Rats
This protocol is designed to study the effects of estradiol replacement on synaptic plasticity in a model of menopause.
Materials:
-
Adult female Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Sesame oil (vehicle)
-
Syringes and needles
Procedure:
-
Ovariectomy (OVX):
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Make a small dorsal midline incision in the skin and underlying muscle to expose the abdominal cavity.
-
Locate and ligate the ovarian blood vessels and fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle and skin layers.
-
Allow the animals to recover for at least one week before hormone treatment.[8]
-
-
This compound Preparation and Administration:
-
Dissolve this compound in sesame oil to achieve the desired concentration. A common dose is 10 µg in 0.1 mL of sesame oil per rat.[9]
-
For studies on LTP, a regimen of two subcutaneous injections given 24 hours apart has been shown to be effective.[2]
-
For longer-term studies, silastic capsules containing estradiol can be implanted subcutaneously to provide a steady release.[10]
-
-
Analysis:
-
Behavioral Testing: Assess cognitive functions like spatial learning and memory using tasks such as the radial arm maze.[11]
-
Electrophysiology: Prepare acute hippocampal slices 24 to 48 hours after the final estradiol injection to measure LTP.[2]
-
Histology and Dendritic Spine Analysis: Perfuse the animals and prepare brain tissue for Golgi staining or immunofluorescence to analyze dendritic spine density.
-
In Vitro Protocol: Estradiol Treatment of Acute Hippocampal Slices for LTP Recording
This protocol details the acute application of estradiol to hippocampal slices to study its rapid effects on synaptic transmission and plasticity.
Materials:
-
Adult male or female rats
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Slice chamber for electrophysiology
-
Stimulating and recording electrodes
Procedure:
-
Hippocampal Slice Preparation:
-
Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.[12]
-
-
Estradiol Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to a final concentration of 1-10 nM.[13][14] The final DMSO concentration should be less than 0.1%.
-
Perfuse the slices with the estradiol-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
-
LTP Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
In Vitro Protocol: Dendritic Spine Analysis in Primary Hippocampal Cultures
This protocol is for studying the effects of estradiol on the formation and maintenance of dendritic spines in cultured neurons.
Materials:
-
Primary hippocampal neurons cultured for at least 2-3 weeks
-
Neurobasal medium and B27 supplement
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-PSD-95) or fluorescent dyes for visualizing morphology (e.g., DiI)
-
Confocal microscope
Procedure:
-
Estradiol Treatment:
-
Treat mature hippocampal cultures with this compound at a concentration of 0.01-0.1 µg/mL for 24-48 hours.[6]
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells for immunocytochemistry.
-
Incubate with primary and fluorescently-labeled secondary antibodies to visualize dendrites and spines. Alternatively, use DiI staining for morphological analysis.[15]
-
-
Image Acquisition and Analysis:
-
Acquire z-stack images of dendritic segments using a confocal microscope.
-
Use image analysis software (e.g., ImageJ, Imaris) to quantify dendritic spine density (number of spines per unit length of dendrite) and morphology.[15]
-
Conclusion
This compound is a valuable tool for investigating the molecular and cellular mechanisms of synaptic plasticity. The protocols and data presented here provide a framework for designing and conducting experiments to explore the multifaceted roles of this hormone in brain function. By carefully controlling experimental variables and utilizing the appropriate in vivo or in vitro models, researchers can further elucidate the signaling pathways and functional consequences of estradiol's actions on synapses, contributing to the development of novel therapies for cognitive and neurological disorders.
References
- 1. Estradiol and the Relationship between Dendritic Spines, NR2B Containing NMDA Receptors, and the Magnitude of Long-Term Potentiation at Hippocampal CA3-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-Induced Increase in the Magnitude of Long-Term Potentiation Occurs Only When the Ratio of NMDA Transmission to AMPA Transmission Is Increased - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estradiol Increases Dendritic Spine Density by Reducing GABA Neurotransmission in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of synaptic plasticity by brain estrogen in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Culture models for the study of estradiol-induced synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol Increases Dendritic Spine Density by Reducing GABA Neurotransmission in Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Considerations of Timing Post-ovariectomy in Mice and Rats in Studying Anxiety- and Depression-Like Behaviors Associated With Surgical Menopause in Women [frontiersin.org]
- 9. Effectiveness of Estrogen Replacement in Restoration of Cognitive Function after Long-Term Estrogen Withdrawal in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. funjournal.org [funjournal.org]
- 13. Neuron-Derived Estrogen Regulates Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Estradiol mediates dendritic spine plasticity in the nucleus accumbens core through activation of mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Long-term stability of estradiol hemihydrate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estradiol (B170435) hemihydrate in cell culture.
Frequently Asked Questions (FAQs)
Q1: How stable is estradiol hemihydrate in cell culture media over time?
Estradiol is generally considered stable in aqueous solutions, including cell culture media, when stored properly. The primary degradation pathway is oxidation to estrone, a less potent estrogen. In the absence of cells, the chemical degradation of estradiol in media at 37°C is relatively slow. However, in the presence of cells, the apparent half-life of estradiol can be as short as 3 hours due to cellular uptake and metabolism.[1][2] For long-term experiments, it is recommended to refresh the media with freshly diluted estradiol at least every 24 hours to maintain a consistent concentration.[2]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
-
Solid Form: this compound powder should be stored in a tightly sealed container, protected from light, at room temperature or in a desiccator.[3]
-
Stock Solutions: Concentrated stock solutions are typically prepared in a non-aqueous solvent like DMSO or ethanol (B145695). These should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3] Under these conditions, stock solutions can be stable for several months.[4]
Q3: What factors can influence the stability and activity of estradiol in my cell culture experiments?
Several factors can impact the stability and perceived activity of estradiol:
-
Temperature: Elevated temperatures can accelerate the degradation of estradiol.[5]
-
Light: Estradiol is light-sensitive and can undergo photodegradation. All solutions and experiments should be protected from light as much as possible.[1]
-
pH: While standard cell culture media pH (7.2-7.4) is generally suitable, significant deviations can affect stability.
-
Media Components:
-
Phenol (B47542) Red: This common pH indicator is a weak estrogen mimic and can interfere with estrogenic response assays, especially at low estradiol concentrations.[6][7] It is highly recommended to use phenol red-free media for such experiments.
-
Serum: Fetal bovine serum (FBS) contains endogenous steroids. Using charcoal-stripped serum is crucial to remove these hormones and avoid confounding effects.[1] Serum proteins like albumin can also bind to estradiol, affecting its free concentration and preventing adsorption to plasticware.[1][4]
-
-
Plasticware: Estradiol is lipophilic and can adsorb to plastic surfaces, reducing its effective concentration in the media. Using glass containers for storage and minimizing the use of certain plastics can help mitigate this.[1] The presence of serum or BSA in the media can also reduce this effect.[1][4]
Q4: My experimental results with estradiol are not reproducible. What are the common causes?
Inconsistent results are a common challenge. Here are some potential sources of variability:
-
Inconsistent Media Preparation: Ensure that the media, especially the final concentration of estradiol and any solvents (e.g., DMSO, ethanol), is prepared fresh and consistently for each experiment. Include a vehicle control with the same solvent concentration.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change over time.
-
Cell Seeding Density: The density of cells can influence their response to estradiol. Maintain consistent seeding densities across all experiments.
-
Media Refreshment Schedule: For longer-term experiments, the timing and frequency of media changes with fresh estradiol are critical for maintaining a stable concentration.
-
Batch-to-Batch Variability of Reagents: Different lots of serum, media, and even estradiol can have slight variations that affect outcomes.
Troubleshooting Guides
Guide 1: Unexpected or No Cellular Response to Estradiol
| Issue | Possible Cause | Troubleshooting Steps |
| No response to estradiol treatment | 1. Cell line is not estrogen-responsive: The cells may not express functional estrogen receptors (ERα, ERβ, or GPER).2. Degraded estradiol: The estradiol stock or working solution may have lost its activity.3. Incorrect concentration: A calculation error may have resulted in a much lower concentration than intended. | 1. Verify receptor expression: Confirm the presence of estrogen receptors in your cell line using techniques like Western blot or qPCR.2. Prepare fresh solutions: Always prepare fresh working solutions from a properly stored stock. Test the stock solution in a well-characterized positive control cell line (e.g., MCF-7).3. Double-check calculations: Carefully review all dilution calculations. |
| Inhibitory or toxic effects at expected proliferative concentrations | 1. High estradiol concentrations: Micromolar concentrations of estradiol can be cytotoxic to some cell lines.[8]2. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. | 1. Perform a dose-response curve: Test a wide range of estradiol concentrations (e.g., from picomolar to micromolar) to determine the optimal range for your specific cell line.2. Check solvent concentration: Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control with the highest solvent concentration used. |
| Variable response between experiments | 1. Inconsistent culture conditions: See FAQ Q4 for common sources of variability.2. Presence of interfering substances: Phenol red or endogenous hormones in non-stripped serum can cause confounding effects. | 1. Standardize all protocols: Maintain consistent cell passage numbers, seeding densities, and media preparation and refreshment schedules.2. Use appropriate media: Switch to phenol red-free media and charcoal-stripped serum for all estrogen-related experiments. |
Quantitative Data Summary
The following table provides a representative summary of expected estradiol stability under various storage conditions. Note: This is a generalized guide. For critical long-term experiments, it is highly recommended to empirically determine the stability of estradiol in your specific cell culture setup.
| Condition | Solvent/Medium | Temperature | Light Exposure | Expected Stability (Time to >10% Degradation) |
| Stock Solution | DMSO or Ethanol | -20°C to -80°C | Protected (e.g., amber vials) | > 6 months |
| Working Solution | Cell Culture Medium (without cells) | 4°C | Protected | Several days to a week |
| Working Solution | Cell Culture Medium (without cells) | 37°C | Protected | 24-48 hours |
| Working Solution | Cell Culture Medium (with cells) | 37°C | Protected | < 12 hours (due to cellular metabolism) |
Experimental Protocols
Protocol 1: Preparation of Estradiol Solutions for Cell Culture
This protocol describes the preparation of a 10 mM stock solution and a 10 nM working solution of estradiol.
Materials:
-
This compound powder
-
Anhydrous DMSO or 100% Ethanol
-
Phenol red-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of 10 mM Stock Solution: a. In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder. b. Dissolve the powder in anhydrous DMSO or 100% ethanol to a final concentration of 10 mM. c. Gently vortex until the powder is completely dissolved. d. Aliquot the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Preparation of 10 nM Working Solution: a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution in your complete, phenol red-free cell culture medium supplemented with CS-FBS. For example, to make a 10 nM working solution: i. Prepare a 1:1000 intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM solution. ii. Prepare a 1:1000 final dilution by adding 1 µL of the 10 µM intermediate solution to 999 µL of medium to get a 10 nM solution. c. Use the working solution immediately. For long-term experiments, prepare fresh working solution for each media change.
Protocol 2: Assessing Estradiol Stability in Cell Culture Media via LC-MS/MS
This protocol provides a general workflow for quantifying the concentration of estradiol in cell culture media over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture medium containing a known starting concentration of estradiol
-
Incubator (37°C, 5% CO₂)
-
Sterile, light-protected storage tubes
-
Internal standard (e.g., deuterated estradiol)
-
Extraction solvent (e.g., methyl tert-butyl ether or hexane:ethyl acetate)[9][10]
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. Prepare a batch of cell culture medium with the desired starting concentration of estradiol. b. Aliquot the medium into sterile, light-protected tubes. c. Place the tubes in a 37°C incubator. d. At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove a set of tubes and store them at -80°C until analysis.
-
Sample Extraction: a. Thaw the media samples. b. Spike each sample with a known concentration of the internal standard (e.g., d4-estradiol).[10] c. Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and separating the organic phase.[9][10] d. Evaporate the organic solvent to dryness under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 20% methanol).[11]
-
LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b. Separate estradiol from other components using a suitable analytical column (e.g., a C18 or Phenyl Hexyl column).[11] c. Quantify the amount of estradiol by comparing the peak area ratio of estradiol to the internal standard against a standard curve.
-
Data Analysis: a. Plot the concentration of estradiol versus time. b. Calculate the degradation rate and half-life of estradiol in the cell culture medium under your specific experimental conditions.
Visualizations
Caption: Genomic and non-genomic estrogen signaling pathways.
Caption: Experimental workflow for assessing estradiol stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, stability, and cellular uptake of 131I-estradiol against MCF7 and T-47D human cell lines as a radioligand for binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Estradial Hemihydrate Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing estradiol (B170435) hemihydrate concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of estradiol hemihydrate on cell viability?
The effect of estradiol on cell viability is complex and often exhibits a biphasic response. At physiological or low concentrations (typically in the nanomolar range), estradiol can promote cell proliferation and viability, particularly in estrogen receptor (ER)-positive cells like MCF-7 breast cancer cells.[1][2] Conversely, high concentrations of 17β-estradiol (in the micromolar range) can inhibit cell growth and even induce apoptosis in various cell lines, including gastric cancer, breast cancer, and human T-lymphoma cells.[1][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A common starting point for dose-response experiments is a wide range of concentrations, from 0.1 nM to 50 µM, to determine the optimal concentration for your specific cell line and experimental objectives.[1] For stimulating cell growth in ER-positive cells, concentrations between 10⁻¹⁰ M and 10⁻⁸ M have been shown to be effective.[2] For studying inhibitory or cytotoxic effects, concentrations in the micromolar (µM) range are often used.[1][3][5]
Q3: Why am I observing a decrease in cell viability with estradiol treatment?
A decrease in cell viability, especially at higher concentrations, is a documented effect of estradiol. This can be due to several factors:
-
Cytotoxicity at High Concentrations: Micromolar concentrations of estradiol can be cytotoxic to various cell lines.[3][4][5]
-
Induction of Apoptosis: High doses of estradiol can trigger apoptosis, or programmed cell death.[1][6]
-
Oxidative Stress: In some cell types, like Jurkat T-cells, high concentrations of β-estradiol have been shown to induce cytotoxicity associated with oxidative stress.[4]
-
Receptor-Mediated Effects: The specific estrogen receptor (ERα, ERβ, or GPER) expression profile of your cell line will significantly influence the response to estradiol.[1]
Q4: How does the estrogen receptor (ER) status of my cells affect the response to estradiol?
The ER status is a critical determinant of how cells will respond to estradiol:
-
ER-Positive Cells (e.g., MCF-7): Estradiol typically enhances cell viability and proliferation through the ERα signaling pathway.[1]
-
ER-Negative Cells (e.g., MDA-MB-231): These cells may not exhibit a proliferative response to estradiol, and any observed effects might be mediated by other signaling pathways.[1]
It is recommended to confirm the ER status of your cell line using methods like RT-PCR, Western Blot, or immunocytochemistry.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low cell viability at all tested concentrations. | 1. Estradiol Concentration Too High: The chosen concentration range may be entirely cytotoxic for your specific cell line. 2. Solvent Cytotoxicity: The solvent used to dissolve estradiol (e.g., DMSO) may be toxic to the cells at the final concentration used. 3. Cell Line Sensitivity: Your cell line may be particularly sensitive to estradiol. | 1. Perform a broad dose-response experiment: Test a wider range of concentrations, starting from the picomolar or low nanomolar range (e.g., 0.01 nM) up to the high micromolar range (e.g., 50 µM).[1] 2. Include a vehicle control: Ensure you have a control group treated with the solvent alone at the highest concentration used in the experiment to rule out solvent effects.[1] 3. Review literature for your specific cell line: Check for published data on the effects of estradiol on your cell line or similar cell types. |
| Inconsistent or variable results between experiments. | 1. Estradiol Degradation: Estradiol solutions may not be stable over time. 2. Cell Passage Number: The estrogen receptor expression and cellular response can change with the number of cell passages.[1] 3. Phenol (B47542) Red in Media: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with experiments. | 1. Prepare fresh estradiol solutions: Make fresh dilutions of your estradiol stock for each experiment.[7] 2. Use consistent and low-passage cells: Standardize the passage number of the cells used in your experiments. 3. Use phenol red-free media: For estrogen-sensitive experiments, it is crucial to use media without phenol red to eliminate this confounding variable. |
| No observable effect of estradiol on cell viability. | 1. ER-Negative Cell Line: The cell line may not express estrogen receptors. 2. Sub-optimal Incubation Time: The duration of estradiol treatment may be too short to elicit a response. 3. Serum Estrogens: Hormones present in the serum of the culture medium can mask the effects of exogenously added estradiol. | 1. Verify ER expression: Confirm the presence of ERα and ERβ in your cell line.[1] 2. Perform a time-course experiment: Test different incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment.[1] 3. Use charcoal-stripped serum: Utilize serum that has been treated with dextran-coated charcoal to remove endogenous steroid hormones.[2] |
Data Presentation
Table 1: Effect of 17β-Estradiol on Gastric Cancer Cell Viability [1][5]
| Cell Line | Estradiol Concentration (µM) | % Change in Cell Viability |
| KATO III | 2 | -14.21% |
| 4 | -24.13% | |
| 8 | -26.80% | |
| 16 | -46.93% | |
| 32 | -46.23% | |
| MKN45 | 8 | -2.04% |
| 16 | -17.56% | |
| 32 | -59.75% |
Table 2: Effect of β-Estradiol on Jurkat T-Cell Viability [1]
| Estradiol Concentration (µM) | % Change in Cell Viability |
| Data not provided in a comparable format in the search results. | A dose-dependent cytotoxic effect was observed. |
Table 3: Effect of 17β-Estradiol on Human Lens Epithelial Cells [6]
| Estradiol Concentration | Observation |
| 1 nM | Increased number of mitotic nuclei and decreased cell death. |
| 10 µM | Significantly lower number of viable cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
Complete culture medium (consider using phenol red-free medium with charcoal-stripped serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different estradiol concentrations. Include a vehicle control group with the solvent alone at the highest concentration used.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 10-15 minutes at room temperature with gentle shaking.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol helps to determine if a decrease in cell viability is due to apoptosis.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Complete culture medium
-
PBS (Phosphate-buffered saline)
-
Trypsin
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with the desired concentrations of estradiol and controls for the specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 800-1000 rpm for 5 minutes.[1]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of estradiol on human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytostatic and cytotoxic activity of sex steroids against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-ESTRADIOL INDUCES CYTOTOXIC EFFECTS TO HUMAN T-LYMPHOMA (JURKAT) CELLS THROUGH OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Estradiol Hemihydrate Experiments
Welcome to the technical support center for estradiol (B170435) hemihydrate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with estradiol hemihydrate in a question-and-answer format.
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
-
Question: We are observing high variability in our cell proliferation (e.g., MCF-7) or reporter gene assays with different batches of this compound. What are the potential causes and solutions?
-
Answer: Inconsistent biological activity is a frequent challenge. Here are the primary causes and troubleshooting steps:
-
Solubility and Stability: this compound is practically insoluble in water, which can lead to precipitation in aqueous cell culture media and inconsistent dosing.[1]
-
Solution: Always prepare a concentrated stock solution in an appropriate organic solvent like absolute ethanol (B145695) or DMSO.[2][3] Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[3] Prepare fresh working solutions from the stock for each experiment to minimize degradation.[2]
-
-
Cell Line Integrity: The responsiveness of cell lines like MCF-7 to estradiol can vary with passage number and culture conditions.[4]
-
Solution: Use cells within a consistent and low passage number range. Regularly authenticate your cell line. Culture cells in phenol (B47542) red-free medium and use charcoal-stripped serum to reduce background estrogenic activity.[5]
-
-
Experimental Technique: Inconsistent cell seeding density, incubation times, or reagent addition can introduce significant variability.[6]
-
Solution: Standardize your cell seeding protocol to ensure uniform cell numbers across wells. Use calibrated pipettes and consistent pipetting techniques. Ensure all reagents are at the appropriate temperature before use.
-
-
Quality of this compound: Impurities or degradation of the compound can affect its potency.[7]
-
Issue 2: Problems with Stock Solution Preparation and Storage
-
Question: I'm having trouble dissolving this compound, and I'm unsure about the stability of my stock solutions. What are the best practices?
-
Answer: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Dissolution: this compound is sparingly soluble in ethanol and soluble in acetone (B3395972) and DMSO.[1][9]
-
Storage: Stock solutions in organic solvents are relatively stable but can degrade over time, especially with repeated freeze-thaw cycles.
-
Issue 3: High Background or Low Signal in Immunoassays (ELISA)
-
Question: Our estradiol ELISA results show high background noise or a weak signal. How can we improve our assay performance?
-
Answer: High background and low signal are common issues in ELISA. Consider the following:
-
Inadequate Washing: Insufficient washing can leave unbound reagents, leading to high background.
-
Solution: Ensure thorough and consistent washing of all wells. Increase the number of wash cycles or include a 30-second soak step between washes.[11]
-
-
Reagent Issues: Expired or improperly stored reagents can lead to a weak or no signal.
-
Solution: Check the expiration dates of all kit components. Ensure all reagents are brought to room temperature before use.[11]
-
-
Cross-Contamination: Contamination between wells can cause inaccurate readings.
-
Solution: Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.[11]
-
-
Blocking Inefficiency: Incomplete blocking can result in non-specific binding and high background.
-
Solution: Ensure the blocking buffer is effective and incubate for the recommended time.[11]
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [1][9] |
| Ethanol | Sparingly soluble | [1] |
| Methanol (B129727) | Soluble | [12] |
| Acetone | Soluble | [1] |
| Chloroform | Slightly soluble | [9][12] |
| Dichloromethane | Slightly soluble | [1] |
| Diethyl Ether | Slightly soluble | [1] |
| Dioxane | Soluble | [9] |
| Vegetable Oils | Sparingly soluble | [9] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a dry, dark, and tightly sealed container. | [2][8] |
| Organic Stock Solution (e.g., in Ethanol or DMSO) | -20°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use tightly sealed glass vials. | [2][3][10] |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | Not recommended for long-term storage. Prepare fresh before each experiment. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Materials:
-
β-Estradiol hemihydrate (Molecular Weight: ~281.39 g/mol )
-
200-proof (absolute) Ethanol, sterile
-
Sterile glass vial with a screw cap
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile micropipettes
-
-
Procedure:
-
In a chemical fume hood, weigh out approximately 2.81 mg of β-estradiol hemihydrate powder and transfer it to a sterile glass vial.
-
Using a sterile pipette, add 1 mL of absolute ethanol to the vial.[10]
-
Cap the vial securely and mix thoroughly by vortexing or gentle swirling until the powder is completely dissolved. Gentle warming may be applied if necessary.[2]
-
Label the vial with the compound name, concentration (10 mM), solvent (Ethanol), date of preparation, and initials.
-
Protect the vial from light by wrapping it in aluminum foil or using an amber vial.[10]
-
Store the stock solution at -20°C. For long-term use, it is best to aliquot the solution into smaller, single-use volumes.[2][3]
-
Protocol 2: MCF-7 Cell Proliferation Assay (Crystal Violet)
-
Cell Culture:
-
Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, streptomycin, and L-glutamine.
-
For experiments, switch to phenol red-free DMEM/F12 medium with 5% charcoal-dextran stripped FBS for at least 72 hours to deplete endogenous hormones.[5]
-
-
Assay Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of hormone-free medium. Incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound from your stock solution in the hormone-free medium. Include a vehicle control (e.g., 0.1% ethanol).
-
Replace the medium with 100 µL of the fresh medium containing the different concentrations of estradiol or vehicle control.
-
Incubate the cells for 5-6 days.[13]
-
Carefully remove the medium and gently wash the cells once with Phosphate Buffered Saline (PBS).
-
Add 50 µL of ice-cold 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.[13]
-
Remove the methanol and add 50 µL of 0.5% crystal violet solution in 25% methanol to each well. Incubate for 10 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add 100 µL of 10% acetic acid or methanol to each well to solubilize the bound dye.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the cell number.
-
Protocol 3: Competitive Estrogen Receptor Binding Assay
This protocol is adapted from established methods for determining the relative binding affinity of compounds to the estrogen receptor.[14]
-
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound (competitor) in the assay buffer.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled this compound.[14] Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled estrogen like diethylstilbestrol).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to separate bound from free [³H]-E2. Incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP with the receptor-bound [³H]-E2.
-
Wash the pellets with cold assay buffer to remove unbound [³H]-E2.
-
After the final wash and centrifugation, discard the supernatant and add scintillation fluid to the pellets.
-
Quantify the radioactivity in a scintillation counter.
-
Plot the percentage of total [³H]-E2 binding against the log concentration of the competitor to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2).[14]
-
Mandatory Visualizations
Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Workflow for an MCF-7 cell proliferation assay using crystal violet.
References
- 1. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. youtube.com [youtube.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. Estradiol, USP (Hemihydrate) | API | Medisca [medisca.com]
- 10. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 11. assaygenie.com [assaygenie.com]
- 12. This compound BP EP USP CAS 35380-71-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Preventing degradation of estradiol hemihydrate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of estradiol (B170435) hemihydrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is estradiol hemihydrate and why is its stability crucial in research?
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The stability of this compound is influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: Exposure to acidic or basic conditions can promote hydrolytic degradation.
-
Light: Exposure to UV light can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can result in the formation of degradation products.
-
Moisture: As a hemihydrate, the water content is crucial to its crystalline structure. Inappropriate humidity levels can lead to changes in its physical and chemical properties.
Q3: What are the common degradation products of estradiol?
A3: The most common degradation product of estradiol is estrone, formed through the oxidation of the 17-hydroxyl group. Other potential degradation products include Δ⁹(¹¹)-estrone and various hydroxylated and oxidized derivatives, especially under forced degradation conditions.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most prevalent and reliable method for detecting and quantifying estradiol and its degradation products.[1] A properly developed and validated stability-indicating HPLC method is essential to achieve the necessary separation and accurate quantification.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected peaks in HPLC analysis. | Degradation of this compound during sample preparation, storage, or analysis. | - Protect from Light: Prepare and store all solutions in amber vials or protect them from light with aluminum foil. - Control Temperature: Use a temperature-controlled autosampler and column compartment to maintain consistent temperatures. - Use Freshly Prepared Solutions: Prepare standards and sample solutions fresh daily to minimize degradation.[2] - Check pH of Mobile Phase: Ensure the pH of the mobile phase is within a stable range for estradiol. |
| Loss of potency or reduced biological activity in cell-based assays. | Degradation of the this compound stock solution or in the final working solution within the cell culture media. | - Proper Stock Solution Storage: Store stock solutions in a suitable solvent (e.g., DMSO or ethanol) at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. - Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. - Media Stability: Assess the stability of estradiol in your specific cell culture medium over the duration of the experiment, as components in the media could contribute to degradation. |
| Physical changes in the solid this compound powder (e.g., discoloration, clumping). | Improper storage conditions, such as exposure to light, high humidity, or elevated temperatures. | - Follow Recommended Storage: Store the solid powder in a tightly sealed container, protected from light, at the recommended temperature (typically 2-8°C). - Control Humidity: Store in a desiccator or a low-humidity environment to prevent changes in hydration state. |
| Difficulty in separating estradiol from its degradation products in HPLC. | Suboptimal chromatographic conditions. | - Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) and buffer composition and pH. - Select Appropriate Column: A C18 column is commonly used, but other stationary phases like phenyl-hexyl could offer different selectivity. - Gradient Elution: Implement a gradient elution program to improve the resolution of closely eluting peaks. |
Quantitative Data on Estradiol Degradation
The following tables summarize data from forced degradation studies on estradiol derivatives. These studies intentionally expose the drug to harsh conditions to understand its degradation pathways. While the specific percentages may vary for this compound, they provide valuable insights into its stability profile.
Table 1: Forced Degradation of Estradiol Valerate Under Various Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1N HCl | 1 hour | 12.5% |
| Base Hydrolysis | 0.1N NaOH | 1 hour | 15.2% |
| Oxidation | 3% H₂O₂ | 24 hours | 10.8% |
| Thermal | 70°C | 2 hours | 8.5% |
| Photolytic | UV Light | 24 hours | 5.3% |
Data is representative of studies on estradiol derivatives and should be used as a general guide.
Table 2: Thermal Degradation Profile of this compound
| Thermal Event | Temperature Range (°C) | Observation |
| Dehydration | 103 - 136 | Loss of water molecule |
| Onset of Decomposition | ~191 | Start of anhydrous estradiol degradation |
Source: Adapted from thermal analysis studies on this compound.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines a general procedure for conducting forced degradation studies on this compound to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8 hours). Neutralize with 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and analyze at various time intervals.
-
Thermal Degradation: Heat the solid powder and the stock solution at an elevated temperature (e.g., 70°C) in a calibrated oven for a set period.
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using a suitable HPLC method, monitoring for the appearance of degradation peaks and the decrease in the peak area of the parent estradiol.
Protocol 2: HPLC Method for Analysis of Estradiol and its Degradation Products
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Optimization may be required based on the specific sample matrix and instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 40% B
-
13-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathway of Estradiol.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Quality Control and Purity Analysis of Estradiol Hemihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estradiol (B170435) hemihydrate.
Frequently Asked Questions (FAQs)
1. What is Estradiol Hemihydrate and why is its purity important?
This compound is a synthetic form of estradiol, a primary female sex hormone. It is formulated as a hemihydrate to enhance its stability.[1] Purity analysis is crucial to ensure the safety, efficacy, and regulatory compliance of pharmaceutical products containing this compound. Impurities can arise during synthesis or degradation and may have unintended pharmacological effects.[2]
2. What are the common impurities found in this compound?
Common impurities can be process-related or degradation products. Some of the known impurities include:
-
Estrone (Impurity A): An oxidation product of estradiol.
-
α-Estradiol (Impurity B): An epimer of estradiol.
-
4-Methylestra-1,3,5(10)-triene-3,17β-diol (Impurity C)
-
Estra-1,3,5(10),9(11)-tetraene-3,17β-diol (Impurity D)
Pharmacopeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide specifications for these and other potential impurities.[1][2]
3. What are the official pharmacopeial methods for the analysis of this compound?
The USP and EP provide detailed monographs for the quality control of estradiol.[3][4][5] These typically include assays for identification, purity, and content using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3][6]
4. How is the water content in this compound determined?
Thermogravimetric Analysis (TGA) is a common method to determine the water content in this compound. The analysis typically shows a weight loss corresponding to the water of hydration at a specific temperature range.[7][8][9] The theoretical water content for a hemihydrate is approximately 3.2%. A weight loss in the thermogram between 90-110°C is characteristic of the hemihydrate form.[8][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with free silanol (B1196071) groups on the column packing. - Column contamination or degradation. - Inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) column. - Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase. - Flush the column with a strong solvent. If the problem persists, replace the column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Sample overload (concentration or volume). - Sample solvent incompatible with the mobile phase. - Column void or collapse. | - Reduce the injection volume or dilute the sample.[10][11] - Dissolve the sample in the mobile phase or a weaker solvent.[10] - Replace the column.[11][12] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column not properly equilibrated. - Pump issues (leaks, faulty check valves). | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient time before injection. - Inspect the pump for leaks and service the check valves if necessary. |
| Ghost Peaks | - Impurities in the mobile phase or from previous injections. - Contamination in the injector or sample loop. | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Flush the injector and sample loop with a strong solvent. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. - High flow rate. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH). - Replace the column if it has lost efficiency. - Reduce the flow rate to improve separation. |
Thermal Analysis (DSC/TGA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Water Content by TGA | - Sample not representative. - Incorrect temperature range for analysis. - Buoyancy effects. | - Ensure the sample is homogeneous. - Analyze the sample over a temperature range that includes the dehydration event (typically up to 200°C for this compound). - Perform a blank run and subtract it from the sample run to correct for buoyancy. |
| Unusual Peaks in DSC Thermogram | - Presence of polymorphs or solvates. - Sample degradation. - Interaction with the sample pan. | - Correlate DSC data with other techniques like X-ray powder diffraction (XRPD) to identify different solid-state forms.[8] - Run a TGA to check for weight loss corresponding to degradation. - Use an inert sample pan (e.g., aluminum) and ensure it is properly sealed. |
| Broad or Overlapping Transitions in DSC | - Low sample crystallinity. - Heating rate is too high. | - Use a slower heating rate to improve the resolution of thermal events. - Analyze the sample by XRPD to assess its crystallinity. |
Quantitative Data Summary
Table 1: Pharmacopeial Impurity Limits for Estradiol
| Impurity | USP Limit | EP Limit |
| Any individual impurity | ≤ 0.5% | Specified impurities have individual limits |
| Total impurities | ≤ 1.0% | Sum of other impurities has a specified limit |
Note: Specific limits for named impurities in the European Pharmacopoeia should be consulted directly from the current monograph.[3][13]
Table 2: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [14][15] |
| Limit of Detection (LOD) | 0.14 µ g/spot (HPTLC) | [16] |
| Limit of Quantification (LOQ) | 0.41 µ g/spot (HPTLC) | [16] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [15] |
| Precision (%RSD) | < 2.0% | [15] |
Experimental Protocols
HPLC Method for Purity and Impurity Analysis
This protocol is a general guideline and may need to be optimized based on the specific instrumentation and impurities of interest.
a. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or other suitable buffer)
b. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (e.g., 55:45 v/v). The exact ratio may need adjustment for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
c. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
d. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area repeatability, tailing factor).
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times relative to the main estradiol peak and by comparing their peak areas to the estradiol peak area (using area percent method) or to the peak areas of corresponding impurity reference standards if available.
HPTLC Method for Purity Analysis
a. Materials and Reagents:
-
This compound reference standard and sample
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Chloroform (analytical grade)
-
Acetone (analytical grade)
-
Isopropyl alcohol (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Methanol (analytical grade)
b. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254
-
Mobile Phase: Chloroform:Acetone:Isopropyl alcohol:Glacial acetic acid (9:1:0.4:0.1, v/v/v/v)[14]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for at least 20 minutes before plate development.
-
Development Distance: 8 cm
-
Detection: UV light at 286 nm[14]
c. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in methanol at a concentration of 1 mg/mL.
d. Procedure:
-
Apply bands of the standard and sample solutions (e.g., 5 µL) to the HPTLC plate.
-
Place the plate in the saturated developing chamber and allow the mobile phase to ascend to the marked distance.
-
Remove the plate from the chamber and dry it in a current of warm air.
-
Scan the plate in a densitometer at 286 nm.
-
Compare the chromatograms of the sample and standard. The principal spot in the sample chromatogram should correspond in Rf value to the principal spot in the standard chromatogram. Quantify impurities by comparing the area of the impurity spots to the area of the main spot.
Thermal Analysis (DSC and TGA)
a. Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
b. TGA Procedure for Water Content:
-
Calibrate the TGA instrument for temperature and weight.
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heat the sample from ambient temperature to approximately 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The weight loss between approximately 90°C and 110°C corresponds to the loss of water.[8][9]
c. DSC Procedure for Polymorphism and Purity:
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and seal it.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The thermogram will show endothermic events corresponding to dehydration and melting. The melting point and enthalpy of fusion can be used to assess purity and identify the polymorphic form.[7]
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity and Impurity Analysis of this compound.
Logical Relationship for Troubleshooting Peak Tailing
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Estradiol [doi.usp.org]
- 5. 雌二醇 半水合物 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Stability indicating HPTLC method for the estimation of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
Best practices for dissolving estradiol hemihydrate for experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling estradiol (B170435) hemihydrate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is estradiol hemihydrate and what does it look like?
This compound is a hydrated form of 17β-estradiol, the most potent naturally occurring estrogen.[1] It is a white to off-white, crystalline powder that is odorless and can be hygroscopic (tends to absorb moisture from the air).[2][3]
Q2: What is the key difference between estradiol and this compound?
This compound contains water molecules within its crystal structure (specifically, one water molecule for every two molecules of estradiol). This form is often used in pharmaceutical preparations. In terms of biological activity, it is identical to the anhydrous form once dissolved, but the hemihydrate is significantly less soluble.[4]
Q3: In which solvents is this compound soluble?
This compound is practically insoluble in water.[2] It is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF).[3][5][6] It is also soluble in solutions containing fixed alkali hydroxides and sparingly soluble in vegetable oils.[2]
Q4: How should I prepare an aqueous solution of this compound for cell culture?
Due to its poor water solubility, you should first dissolve the this compound in a concentrated stock solution using an organic solvent like DMSO or 100% ethanol.[5][6] This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration.[7] It is crucial to ensure the final concentration of the organic solvent is low (e.g., below 0.1%) to prevent toxicity to cells.[8]
Q5: What are the best practices for storing this compound?
Proper storage is critical to maintain the compound's integrity:
-
Solid Powder: Store the powder at -20°C in a dark, dry place.[7] It should remain stable for at least two years under these conditions.[5]
-
Organic Stock Solutions (DMSO/Ethanol): Aliquot the stock solution into tightly sealed glass vials and store at -20°C, protected from light.[7][9] This minimizes degradation from repeated freeze-thaw cycles.[7] Stability can range from one month to a year.[7]
-
Aqueous Working Solutions: These solutions are not stable and should be prepared fresh for each experiment.[7] Storing aqueous solutions for more than 24 hours is not recommended.[5]
Q6: What safety precautions should I take when handling this compound?
Estradiol is a potent bioactive compound and should be treated as a hazardous substance.[7] It is suspected of causing cancer and may harm fertility or an unborn child.[10] Always handle the powder and concentrated solutions in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[7]
Troubleshooting Guide
Q: My this compound is not dissolving in my buffer. What went wrong?
A: This is a common issue because this compound is practically insoluble in aqueous solutions.[2] You must first prepare a concentrated stock solution in an appropriate organic solvent like 100% ethanol or DMSO, where it has much higher solubility.[5][6] Attempting to dissolve it directly in water or buffers like PBS will be unsuccessful.
Q: I dissolved the compound in ethanol, but it precipitated when I diluted it in my cell culture medium. How can I prevent this?
A: Precipitation occurs when the concentration of the hydrophobic this compound becomes too high for the now predominantly aqueous environment. To resolve this:
-
Use DMSO for the Stock: DMSO can sometimes be more effective at keeping the compound in solution upon dilution into aqueous media.[5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual decrease in solvent concentration can help maintain solubility.[7] An intermediate dilution step in ethanol or phenol (B47542) red-free medium is recommended.[7]
-
Ensure Rapid Mixing: When adding the stock solution to the aqueous medium, vortex or mix the solution immediately to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Check Final Concentration: Ensure your final working concentration is not above the solubility limit in the final medium. For a 1:4 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.2 mg/mL.[6]
Q: I am not seeing the expected biological effect in my cell culture experiment. Could my estradiol solution be the problem?
A: Yes, several factors related to the solution could be the cause:
-
Degradation: Estradiol solutions, especially aqueous working solutions, are not stable for long periods.[5] Always prepare working solutions fresh before each experiment.[7] Ensure your stock solution has been stored correctly at -20°C and is within its stability window.[7]
-
Interference from Medium: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. For sensitive experiments, use phenol red-free medium.[11]
-
Endogenous Hormones in Serum: Standard fetal bovine serum (FBS) contains endogenous steroids that can interfere with your experiment. Use charcoal-stripped serum to remove these hormones and establish a clean baseline.[11]
-
Adsorption to Plastics: Steroid hormones like estradiol can adsorb to the surface of some plastics.[9] For long-term storage of stock solutions, use tightly sealed glass vials.[7][9]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Source(s) |
| Water | Practically Insoluble / ~0.0213 mg/mL | [2][12] |
| Ethanol (100%) | ~2.5 mg/mL | [5][6] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5][6] |
| DMSO:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [5][6] |
| Methanol | Soluble | [3] |
| Chloroform | Soluble | [3] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Key Recommendations | Source(s) |
| Crystalline Solid | -20°C | ≥ 2 years | Store in a dry, dark, and tightly sealed container. | [5][7] |
| Organic Stock Solution (in Ethanol or DMSO) | -20°C | 1 month - 1 year | Aliquot into glass vials to avoid freeze-thaw cycles. Protect from light. | [7][9] |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | Not recommended for storage. Prepare fresh before each experiment. | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (MW: ~281.39 g/mol for C₁₈H₂₄O₂ · 0.5H₂O)
-
200-proof (Absolute) Ethanol, sterile
-
Sterile glass vial with a screw cap
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile micropipettes
Procedure:
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE (gloves, lab coat, eye protection).[7]
-
Weighing: Weigh out 2.81 mg of this compound powder on an analytical balance and transfer it to a sterile glass vial.
-
Dissolving: Add 1 mL of absolute ethanol to the vial.
-
Mixing: Cap the vial tightly and mix thoroughly by vortexing or gentle agitation until the powder is completely dissolved. Ensure no visible particles remain.
-
Storage: Label the vial clearly with the compound name, concentration (10 mM), solvent, date, and your initials. Cover the vial in foil to protect it from light and store it at -20°C.[13]
Protocol 2: Preparation of a 10 nM Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in ethanol
-
Sterile absolute ethanol or phenol red-free cell culture medium for intermediate dilution
-
Complete cell culture medium (containing charcoal-stripped serum), pre-warmed
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: At room temperature, thaw one aliquot of the 10 mM estradiol stock solution.
-
Prepare Intermediate Dilution (10 µM): Perform a 1:1000 dilution of the stock solution. Add 10 µL of the 10 mM stock solution to 9.99 mL of sterile absolute ethanol or phenol red-free cell culture medium. Mix well by gentle inversion or pipetting. This creates a 10 µM intermediate solution.[7]
-
Prepare Final Working Solution (10 nM): Perform another 1:1000 dilution. To prepare 10 mL of medium with a final estradiol concentration of 10 nM, add 10 µL of the 10 µM intermediate solution to 10 mL of your complete cell culture medium.[7]
-
Final Mix and Use: Mix the final working solution thoroughly but gently before adding it to your cells. Use the solution immediately after preparation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified genomic signaling pathway of estradiol.
References
- 1. This compound | C36H50O5 | CID 154274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol, USP (Hemihydrate) (Micronized) | API | Medisca [medisca.com.au]
- 3. This compound BP EP USP CAS 35380-71-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. The solid state forms of the sex hormone 17-β-estradiol - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01874J [pubs.rsc.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmasd.com [pharmasd.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
Technical Support Center: Optimizing In Vivo Delivery of Estradiol Hemihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo delivery of estradiol (B170435) hemihydrate. Our goal is to help you achieve stable and reproducible estradiol levels in your experimental models.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo estradiol hemihydrate experiments.
Issue 1: High Variability in Plasma Estradiol Levels
Question: We are observing significant variability in plasma estradiol concentrations between animals in the same treatment group. What are the potential causes and how can we minimize this?
Answer: High variability is a common challenge in in vivo estradiol studies and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Review Your Experimental Parameters:
-
Animal Strain and Age: Different rodent strains can exhibit varied metabolic responses to estradiol.[1] Ensure you are using a consistent strain and age range for all animals in your study.
-
Housing and Environmental Conditions: Factors such as diet, light-dark cycles, and stress levels can influence endogenous hormone levels and the animal's response to treatment.[1] Standardize housing conditions and handling procedures to minimize stress.
-
Estrous Cycle Synchronization (for female animals): Estradiol levels fluctuate significantly throughout the estrous cycle. For studies in female animals, consider synchronizing the estrous cycle or monitoring the cycle stage at the time of sample collection.
-
-
Optimize Your Administration Technique:
-
Subcutaneous Injections: Ensure consistent injection depth and volume. Variability in the depth of subcutaneous injection can affect absorption rates.
-
Oral Gavage: Perfect your gavage technique to ensure the full dose is delivered to the stomach without causing stress or injury to the animal.[2] Inconsistent administration can lead to variable absorption.[2]
-
Subcutaneous Pellets: The location of pellet implantation can influence release kinetics. Implant pellets in a consistent subcutaneous space, such as the dorsal flank.[3]
-
-
Evaluate Your Formulation:
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound can impact its stability and release profile. Ensure the vehicle is appropriate for the chosen route of administration and that the estradiol is homogenously distributed.
-
Formulation Stability: Prepare fresh formulations regularly and store them under appropriate conditions to prevent degradation of this compound.
-
Issue 2: Subcutaneous Pellet-Related Complications
Question: We are using subcutaneous estradiol pellets and have observed skin irritation and some pellets being expelled. What can we do to prevent this?
Answer: Complications with subcutaneous pellets can often be mitigated by refining your implantation technique and post-procedural care.
-
Implantation Procedure:
-
Aseptic Technique: Use sterile instruments and maintain aseptic conditions during the implantation procedure to minimize the risk of infection and inflammation at the implantation site.
-
Incision Size: Make the smallest possible incision to insert the pellet. A smaller incision is less likely to open and expel the pellet.
-
Pellet Placement: Create a small subcutaneous pocket for the pellet away from the incision site. This helps to prevent the pellet from being pushed out as the incision heals.[4]
-
Wound Closure: Ensure the incision is properly closed. For minor incisions, tissue adhesive can be used. For larger incisions, a single suture may be necessary.[4]
-
-
Post-Procedure Monitoring:
-
Observation: Regularly monitor the implantation site for signs of inflammation, infection, or pellet extrusion.
-
Animal Behavior: Observe the animals for any signs of discomfort or excessive grooming of the implantation site.
-
Issue 3: Inconsistent Results with Oral Gavage
Question: Our results using oral gavage for this compound delivery are not reproducible. How can we improve the consistency of this administration route?
Answer: Consistency with oral gavage relies heavily on a standardized technique and appropriate formulation.
-
Gavage Technique:
-
Proper Restraint: Use a consistent and gentle method to restrain the animals to minimize stress, which can affect gastrointestinal motility and absorption.[5]
-
Correct Needle Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea.[6] Accidental administration into the lungs can be fatal and will lead to a complete loss of the intended dose.
-
Volume and Speed of Administration: Administer a consistent volume at a steady pace to avoid regurgitation.[7]
-
-
Formulation:
-
Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose.
-
Vehicle Choice: The vehicle can affect the solubility and absorption of this compound from the gastrointestinal tract. Consider vehicles like corn oil or aqueous suspensions with suspending agents like carboxymethylcellulose (CMC).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable vehicle for subcutaneous delivery of this compound to achieve stable levels?
A1: The choice of vehicle is critical for achieving stable release. For subcutaneous injections, oil-based vehicles like sesame oil or corn oil are commonly used to create a depot from which the estradiol is slowly released. For subcutaneous pellets, the estradiol is typically compressed with a binder that allows for slow dissolution and release over an extended period. Silastic implants containing estradiol in an oil vehicle have also been shown to provide controlled and sustained release.[8]
Q2: How can I accurately measure low physiological levels of estradiol in rodent models?
A2: Measuring the low circulating levels of estradiol in rodents can be challenging. While ELISA kits are widely available, they may lack the sensitivity and specificity for accurate quantification in species with low endogenous levels.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more sensitive and specific method for measuring low concentrations of steroid hormones and is often considered the gold standard.[10]
Q3: What are the expected plasma concentrations of estradiol following different administration routes in mice?
A3: The resulting plasma concentrations are highly dependent on the dose, formulation, and administration method. The following table provides a summary of expected estradiol levels from various studies.
Q4: Can high doses of estradiol lead to adverse effects in mice?
A4: Yes, supraphysiological doses of estradiol, particularly from slow-release pellets, have been associated with adverse effects in mice, including urosepsis, urinary retention, and cystitis.[3][11] It is crucial to use the lowest effective dose to achieve the desired physiological effect while minimizing the risk of complications.
Q5: How important is the micronization of this compound for oral administration?
A5: Micronization, which reduces the particle size of the estradiol crystals, significantly improves its oral bioavailability.[12] This is because the smaller particle size increases the surface area for dissolution and absorption in the gastrointestinal tract.[12]
Data Presentation
Table 1: Comparison of Plasma Estradiol Levels Following Different Administration Methods in Rodents
| Administration Method | Animal Model | Dose | Vehicle/Formulation | Resulting Plasma Estradiol Levels | Reference |
| Subcutaneous Pellet | Ovariectomized Rats | 0.10 mg (90-day release) | Commercial Pellet | Peak of 528.0 ± 51.5 pg/mL on day 2, decreasing to 37.9 ± 6.2 pg/mL by day 14 | [13] |
| Subcutaneous Pellet | Ovariectomized Rats | 0.25 mg (60-day release) | Commercial Pellet | Relatively stable but supraphysiological levels (224.8 ± 14.5 to 327.5 ± 22.2 pg/mL) for 3 weeks | [13] |
| Subcutaneous Pellet | Nude Mice | 0.3 mg | Silastic Pellet | Elevated serum estrogen levels sufficient for tumor growth without causing urosepsis | [3] |
| Subcutaneous Pellet | Nude Mice | 0.5 mg | Silastic Pellet | Elevated serum estrogen levels sufficient for tumor growth without causing urosepsis | [3] |
| Subcutaneous Silastic Capsule | Ovariectomized Rats | 180 µg/mL in sesame oil | Silastic tubing | Initially high peak, then stabilizing to physiological levels for several weeks | [13] |
| Subcutaneous Injection | Ovariectomized Rats | 15 µg daily | Sesame oil | Lower initial peak compared to pellets, with levels declining over 24 hours | [14] |
| Oral (in Nutella) | Ovariectomized Rats | - | Nutella | Physiological levels with daily fluctuations (10-70 pg/mL) | [15] |
| Oral (in drinking water) | Ovariectomized Mice | - | Drinking water | Not specified quantitatively, but sufficient to induce physiological responses | [16] |
| Oral Gavage | Postmenopausal Women | 1 mg | This compound tablet | 65.8 pg/mL | [17][18] |
| Oral Gavage | Postmenopausal Women | 2 mg | This compound tablet | 107.6 pg/mL | [17][18] |
Table 2: Stability of Estradiol in Different Formulations
| Formulation | Storage Conditions | Stability | Reference |
| Estradiol in topical gel (Estradiol HBF) | Not specified | Stable, method developed for simultaneous determination of estradiol and its degradation product | [19] |
| Ethinyl estradiol in aqueous solution with surfactants | 5°C, amber-colored ampoules | Stable for up to 6 months with antioxidants and preservatives | [20] |
| This compound in 1% hydroxypropyl methylcellulose | Cool place, shielded from light | Stable for 8 days | [16] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Implantation of this compound Pellets in Mice
Materials:
-
This compound powder
-
Binder (e.g., cholesterol)
-
Pellet press
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, trocar)
-
Wound closure material (tissue adhesive or sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gloves and drapes
Procedure:
-
Pellet Preparation:
-
Accurately weigh the desired amount of this compound and binder.
-
Thoroughly mix the powders.
-
Use a pellet press to compress the powder mixture into a firm pellet of the desired size and dose.
-
Sterilize the pellets, for example, by ethylene (B1197577) oxide sterilization.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol.[4]
-
Shave the fur from the dorsal flank area.
-
Clean the surgical site with an antiseptic solution.
-
-
Implantation:
-
Make a small incision (approximately 2-3 mm) in the skin at the prepared site.[4]
-
Using a blunt forceps, create a small subcutaneous pocket extending away from the incision.[4]
-
Insert the sterile pellet into the pocket using a trocar.[4]
-
Ensure the pellet is securely in the pocket and not at risk of being expelled.
-
-
Wound Closure and Recovery:
-
Close the incision with tissue adhesive or a single suture.[4]
-
Monitor the animal until it has fully recovered from anesthesia.
-
House the animal individually for a short period to prevent other animals from disturbing the surgical site.
-
Monitor the implantation site daily for the first week for any signs of complications.
-
Protocol 2: Oral Gavage of this compound in Rats
Materials:
-
This compound
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Gavage needle (appropriate size for the rat)
-
Syringe
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Accurately weigh the this compound and prepare the desired concentration in the chosen vehicle.
-
If using a suspension, ensure it is homogenous by thorough mixing (e.g., vortexing) before drawing it into the syringe.[1]
-
-
Animal Handling and Dosing:
-
Weigh the rat to calculate the correct dosing volume (typically 10-20 ml/kg body weight).[5]
-
Gently but firmly restrain the rat. An assistant may be helpful.[5]
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[5]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.[6]
-
Once the needle is correctly positioned, slowly administer the formulation.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Observe the animal for a few minutes after gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[6]
-
Return the animal to its cage and monitor for any adverse effects.
-
Mandatory Visualizations
Caption: Estrogen signaling pathways, including genomic and non-genomic mechanisms.
Caption: Troubleshooting workflow for high variability in plasma estradiol levels.
Caption: Experimental workflow for subcutaneous estradiol pellet implantation.
References
- 1. This compound I CAS#: 35380-71-3 I steroid hormone I InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Urinary retention and cystitis associated with subcutaneous estradiol pellets in female nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Serum estradiol level according to dose and formulation of oral estrogens in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A STUDY ON THE SOLUBILITY AND STABILITY OF ETHINYL OESTRADIOL [bpsa.journals.ekb.eg]
Technical Support Center: Estradiol Hemihydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with estradiol (B170435) hemihydrate solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of estradiol hemihydrate solutions.
Guide 1: Issues with Solution Preparation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | 1. Incorrect solvent: this compound is practically insoluble in water.[1] 2. Solvent purity: Water contamination in organic solvents can reduce solubility. 3. Low temperature: Solubility is lower at colder temperatures. 4. Concentration too high: The desired concentration may exceed the solubility limit of the solvent. | 1. Use an appropriate organic solvent such as absolute ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1] 2. Use anhydrous, high-purity solvents. 3. Gentle warming may aid dissolution. 4. Consult the solubility data (Table 1) and prepare a less concentrated stock solution if necessary. |
| Precipitation occurs when diluting the stock solution in aqueous media (e.g., cell culture medium). | 1. Poor solubility in aqueous solutions: Estradiol is a hydrophobic molecule and will precipitate out of aqueous solutions if the concentration of the organic solvent is not sufficient to maintain its solubility.[1] 2. Temperature shock: Rapidly adding a cold stock solution to warmer media can cause the compound to precipitate. | 1. Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the working solution is high enough to maintain solubility but low enough to not be toxic to the cells (typically ≤ 0.1%).[2] 2. Allow the stock solution to warm to room temperature before diluting it in the cell culture medium. Add the stock solution to the medium slowly while gently mixing. |
| Solution appears cloudy or discolored after preparation. | 1. Microbial contamination: Bacteria or fungi may have been introduced during preparation. 2. Chemical contamination: Impurities in the solvent or on the glassware. 3. Degradation of estradiol: Exposure to light or high temperatures can cause degradation. | 1. Discard the solution. Prepare a new solution using sterile filtration and strict aseptic technique. 2. Use high-purity solvents and thoroughly cleaned, sterile glassware. 3. Prepare and store solutions protected from light. Avoid excessive heating. |
Guide 2: Contamination of Cell Cultures
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bacterial or fungal contamination is observed after treating cells with the estradiol solution. | 1. Contaminated stock solution: The estradiol stock solution may have been contaminated during preparation or storage. 2. Poor aseptic technique: Contamination may have been introduced during the dilution of the stock solution or treatment of the cells. | 1. Filter-sterilize the stock solution through a 0.22 µm or 0.2 µm filter before use.[3] Prepare single-use aliquots to minimize the risk of contaminating the entire stock. 2. Adhere to strict aseptic techniques when preparing working solutions and treating cells. Work in a laminar flow hood and use sterile materials.[4] |
| Mycoplasma contamination is detected in the cell cultures. | 1. Contaminated stock solution: Mycoplasma can pass through larger pore-size filters. 2. Pre-existing contamination: The cell line itself may have been contaminated with mycoplasma. | 1. If possible, use a 0.1 µm filter for sterilization. However, this may be difficult with viscous solvents like DMSO. The best practice is to prepare the stock solution from sterile powder and solvent under aseptic conditions. 2. Regularly test cell lines for mycoplasma contamination. Quarantine new cell lines until they have been tested and confirmed to be free of contamination. |
Guide 3: Inconsistent or Unexpected Experimental Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or reduced potency of the estradiol solution. | 1. Degradation of estradiol: Estradiol can be sensitive to light and repeated freeze-thaw cycles.[5] 2. Improper storage: Storing working solutions at 4°C for extended periods can lead to degradation. 3. Adsorption to plastics: Estradiol can adsorb to the surface of plastic tubes and pipette tips, reducing its effective concentration. | 1. Store stock solutions in amber glass vials at -20°C and minimize exposure to light.[6] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] 2. Prepare fresh working solutions for each experiment. 3. Use low-adhesion plastics or glass for storing and handling estradiol solutions whenever possible. |
| High variability between replicate experiments. | 1. Inaccurate pipetting: Inaccurate pipetting of concentrated stock solutions can lead to significant variations in the final concentration. 2. Incomplete mixing: The estradiol solution may not be homogeneously mixed in the cell culture medium. | 1. Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes of stock solutions. 2. Gently mix the medium thoroughly after adding the estradiol working solution. |
| Unexpected cellular responses (e.g., toxicity at low concentrations). | 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium may be too high. 2. Presence of impurities: The this compound powder may contain impurities. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent but without estradiol) to assess solvent toxicity.[7] 2. Use high-purity, research-grade this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The most common solvents for preparing stock solutions of this compound are absolute ethanol and dimethyl sulfoxide (DMSO). Estradiol is practically insoluble in water.[1]
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution in ethanol is provided in the "Experimental Protocols" section below. Always handle the powder in a chemical fume hood and use personal protective equipment.
Q3: How can I sterilize my this compound solution?
A3: The recommended method for sterilizing estradiol stock solutions is filtration through a sterile 0.22 µm or 0.2 µm syringe filter.[3] This should be done under aseptic conditions.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C in a dry, dark place. Stock solutions in ethanol or DMSO should be aliquoted into single-use volumes and stored at -20°C for up to one year. Avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored.
Q5: Why are my cells not responding to estradiol treatment?
A5: There could be several reasons for a lack of response:
-
Use of phenol (B47542) red-containing medium: Phenol red is a weak estrogen mimic and can interfere with experiments. Use phenol red-free medium.[7]
-
Presence of endogenous hormones in serum: Standard fetal bovine serum (FBS) contains steroid hormones. Use charcoal-stripped FBS to remove these endogenous hormones.[1][7]
-
Loss of estradiol activity: The estradiol in your solution may have degraded. Prepare fresh solutions and store them properly.
-
Cell line characteristics: Ensure your cell line expresses estrogen receptors (e.g., MCF-7 cells are ER-positive).[5]
Q6: Can I sonicate the solution to help dissolve the this compound?
A6: Gentle warming is generally preferred over sonication. While sonication can aid in dissolution, it can also potentially degrade the compound. If you do use sonication, use it sparingly and keep the solution cool.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Practically insoluble[1] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Dichloromethane | Slightly soluble[1] |
| Diethyl ether | Slightly soluble[1] |
| Dimethyl sulfoxide (DMSO) | Soluble[8] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 2 years | Store in a dry, dark place. |
| Organic Stock Solution (in Ethanol or DMSO) | -20°C | 1 month - 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use tightly sealed glass vials.[7] |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | Not recommended for long-term storage. Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound powder (MW: ~281.39 g/mol for the hemihydrate)
-
200-proof (absolute) ethanol, sterile
-
Sterile glass vial with a screw cap
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile serological pipettes or micropipettes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (globoes, lab coat, safety glasses) and perform all steps in a chemical fume hood.[4]
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.814 mg of this compound in 1 mL of absolute ethanol. Adjust the amounts as needed for your desired volume.
-
Weighing: Carefully weigh out the required amount of this compound powder and transfer it to the sterile glass vial.
-
Dissolving: Add the calculated volume of absolute ethanol to the vial. Cap the vial tightly and vortex or mix gently until the powder is completely dissolved. Gentle warming can be used if necessary.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new sterile, light-protecting (amber) glass vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Label clearly with the name, concentration, date, and your initials. Store the aliquots at -20°C.[6]
Protocol 2: Quality Control - Validating Biological Activity in MCF-7 Cells
This protocol describes a basic cell proliferation assay to confirm the biological activity of your prepared estradiol solution.
Materials:
-
MCF-7 cells (ER-positive breast cancer cell line)[5]
-
Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)[7]
-
Prepared estradiol stock solution and vehicle control (absolute ethanol)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a non-lytic fluorescence-based assay)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in phenol red-free medium with CS-FBS. Allow the cells to attach and acclimate for 24 hours.
-
Treatment: Prepare serial dilutions of your estradiol stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM). Also, prepare a vehicle control with the same final concentration of ethanol as the highest estradiol concentration.
-
Incubation: Remove the medium from the cells and replace it with the medium containing the different concentrations of estradiol or the vehicle control. Incubate the cells for 3-5 days.
-
Cell Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) from each well. A successful experiment will show a dose-dependent increase in cell proliferation with increasing concentrations of estradiol compared to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. benchchem.com [benchchem.com]
- 6. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Researcher's Guide to Estradiol Hemihydrate vs. Estradiol Valerate
For researchers in endocrinology, pharmacology, and drug development, selecting the appropriate form of estradiol (B170435) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of estradiol hemihydrate and estradiol valerate (B167501), focusing on their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic actions, supported by experimental data and protocols. The fundamental difference lies in their nature: this compound is a crystalline, hydrated form of the biologically active 17β-estradiol, while estradiol valerate is a synthetic ester prodrug that requires in vivo enzymatic cleavage to become active.[1][2]
Physicochemical and Pharmacokinetic Profiles
The structural and chemical differences between these two compounds directly influence their behavior both on the bench and in biological systems. Estradiol valerate's esterification makes it more lipophilic, which alters its solubility and absorption characteristics compared to the parent hormone.[3]
Physicochemical Data
The table below summarizes the key physicochemical properties of both compounds. This compound is essentially identical to estradiol in activity, with a minor (~3%) difference in potency by weight due to the presence of water molecules.[4]
| Property | This compound | Estradiol Valerate |
| Molecular Formula | C18H24O2 · ½H2O[5] | C23H32O3[6][7] |
| Molecular Weight | ~281.4 g/mol (based on C18H25O2.5) | 356.5 g/mol [6][7] |
| Form | White or creamy white crystalline powder.[8][9] | White to off-white crystalline powder.[10] |
| Water Solubility | Practically insoluble (0.0213 mg/mL for estradiol).[8][11] | Practically insoluble.[7][10][12] |
| Organic Solubility | Soluble in alcohol, acetone, and dioxane.[8][13] | Soluble in ethanol, DMSO, DMF, and methanol.[6][7][14] |
Pharmacokinetic Data
The most significant differences emerge in their pharmacokinetic profiles. Estradiol valerate functions as a prodrug, leading to a more sustained release and longer half-life, particularly after intramuscular injection where it forms a depot.[3][15] In contrast, oral estradiol (as hemihydrate) has low bioavailability due to extensive first-pass metabolism.[3][11][13]
| Parameter | This compound (Oral) | Estradiol Valerate (Oral/IM) |
| Bioavailability (Oral) | Very low, ~5%.[3] | Low, but the ester form improves absorption over estradiol.[3][15] |
| Metabolism | Extensive first-pass metabolism in the liver and gut wall.[3] | Rapidly hydrolyzed by esterases in the intestine and liver to 17β-estradiol and valeric acid.[3][10][16] |
| Elimination Half-life | 13–20 hours (Oral Estradiol).[3] | ~4–5 days (Intramuscular injection, as a depot).[3] |
| Time to Peak (IM) | Not applicable. | ~2 days.[17] |
| Key Feature | Provides the active hormone directly. | Acts as a prodrug, providing sustained release of estradiol.[1] |
Pharmacodynamics and In Vitro Potency
The biological activity of both compounds is mediated by 17β-estradiol, which binds to estrogen receptors (ERα and ERβ) to elicit a cellular response. Estradiol valerate itself has an affinity for the estrogen receptor that is approximately 50 times lower than that of estradiol and is considered essentially inactive until it is converted.[1] Therefore, the intrinsic potency of both compounds, once metabolized, is identical.
Receptor Binding Affinity
The binding affinity of the active metabolite, 17β-estradiol, to estrogen receptors is very high, with dissociation constants (Kd) in the picomolar range.
| Receptor Subtype | Ligand | Binding Affinity (Kd) |
| Estrogen Receptor α (ERα) | 17β-Estradiol | ~0.06-0.9 nM[18][19][20] |
| Estrogen Receptor β (ERβ) | 17β-Estradiol | Similar high affinity to ERα. |
For researchers, this implies:
-
In vitro studies: this compound is the superior choice as it provides known concentrations of the active ligand, bypassing any variability related to the rate and extent of enzymatic conversion of estradiol valerate by esterases that may be present in cell culture media.
-
In vivo studies: Estradiol valerate is often preferred for animal studies requiring prolonged and stable estrogen exposure from a single dose, such as those investigating hormone-dependent tumor growth or long-term physiological effects.[21]
Estradiol Signaling Pathway
The primary mechanism of action for estradiol is through the classical genomic pathway. Estradiol diffuses across the cell membrane and binds to estrogen receptors in the cytoplasm or nucleus. This binding event triggers a conformational change, receptor dimerization, and translocation to the nucleus, where the complex binds to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for two fundamental assays used to characterize estrogenic compounds.
Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptor
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the estrogen receptor, allowing for the determination of its binding affinity (Ki).
Methodology:
-
Receptor Preparation: Utilize purified recombinant human ERα or ERβ protein or cell lysates from a high-expressing cell line (e.g., MCF-7 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of ER protein.
-
A fixed concentration of [³H]-17β-estradiol (typically at or below its Kd value, e.g., 0.5 nM).
-
A range of concentrations of the unlabeled test compound (e.g., this compound as a reference or other test articles).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is dextran-coated charcoal (DCC) separation. Add a DCC slurry, incubate for 15 minutes at 4°C, and then centrifuge to pellet the charcoal (which binds free radioligand).
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to a scintillation vial with a scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This is a cell-based functional assay to measure the estrogenic activity of a compound by quantifying its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: Culture MCF-7 cells in standard medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
Hormone Deprivation: Prior to the assay, switch the cells to a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for 3-4 days. This minimizes background estrogenic stimulation.
-
Seeding: Seed the hormone-deprived cells into 96-well plates at a low density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the test compound and a reference standard (17β-estradiol) in the same hormone-free medium. Replace the medium in the wells with the treatment solutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Quantification of Proliferation: Measure cell viability/proliferation using a suitable method:
-
Sulforhodamine B (SRB) Assay: Fix cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the bound dye. Read absorbance at ~510 nm.
-
MTS/XTT Assay: Add the reagent directly to the wells and measure the colorimetric change resulting from metabolic activity.
-
-
Data Analysis: Plot the proliferation (e.g., absorbance) against the log concentration of the compound. Use a sigmoidal dose-response curve fit to determine the EC50 (the concentration that elicits 50% of the maximal proliferative response) and the maximal effect (Emax).
Comparative Research Workflow
The choice between this compound and valerate depends on the experimental stage. An ideal research plan leverages the strengths of each form, starting with precise in vitro characterization and moving to in vivo models that require specific pharmacokinetic profiles.
Summary and Recommendations for Researchers
While both this compound and estradiol valerate are ultimately sources of 17β-estradiol, they are not interchangeable in a research context. Their distinct properties dictate their optimal applications.
-
Choose this compound for In Vitro Research: For all cell-based assays, receptor binding studies, and mechanistic experiments, this compound is the compound of choice. It provides the active hormone directly, allowing for precise concentration control and eliminating the confounding variable of prodrug metabolism.
-
Choose Estradiol Valerate for Specific In Vivo Research: For animal studies where the goal is to achieve sustained, long-term estrogen exposure from a single administration (e.g., via intramuscular injection), estradiol valerate is a suitable option.[15][17] Researchers must, however, be aware that they are administering an inactive precursor and that the resulting pharmacokinetic profile of active estradiol will depend on the rate of in vivo hydrolysis.
References
- 1. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 2. pediaa.com [pediaa.com]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. menopausematters.co.uk [menopausematters.co.uk]
- 5. CAS 35380-71-3: this compound | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ESTRADIOL VALERATE USP - PCCA [pccarx.com]
- 8. Estradiol, USP (Hemihydrate) | API | Medisca [medisca.com]
- 9. Estradiol, USP (Hemihydrate) (Micronized) | API | Medisca [medisca.com]
- 10. Estradiol valerate | 979-32-8 [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. apexbt.com [apexbt.com]
- 13. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. nbinno.com [nbinno.com]
- 16. dovepress.com [dovepress.com]
- 17. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 19. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Estradiol valerate as a possible endocrine reproductive disruptor: evidence from an in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Estradiol Hemihydrate and Selective Estrogen Receptor Modulators (SERMs) in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of estradiol (B170435) hemihydrate and various Selective Estrogen Receptor Modulators (SERMs) on estrogen receptor-positive (ER+) breast cancer cell lines. The data presented herein, derived from multiple experimental sources, offers a quantitative and methodological framework for understanding the differential impacts of these compounds on cell viability, apoptosis, and gene expression.
Introduction: Estradiol and SERMs in Breast Cancer
Estrogen, primarily 17β-estradiol, is a key driver of proliferation in the majority of breast cancers, which express the estrogen receptor (ER). Estradiol hemihydrate, a synthetic form of estradiol, acts as an ER agonist, promoting cell growth in ER+ breast cancer cells.[1] In contrast, Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity.[2][3] In breast tissue, SERMs like tamoxifen (B1202), raloxifene (B1678788), and the selective estrogen receptor downregulator (SERD) fulvestrant, act as antagonists, blocking estrogen-mediated signaling and inhibiting cancer cell proliferation.[3][4][5] This differential activity forms the basis of endocrine therapy, a cornerstone of ER+ breast cancer treatment.
Comparative Effects on Cell Viability
The anti-proliferative effects of SERMs are a key metric in assessing their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, in this case, cell viability. The following table summarizes the reported IC50 values for various SERMs in the ER+ breast cancer cell lines MCF-7 and T47D. It is important to note that this compound, as a growth promoter in these cell lines, does not have an inhibitory IC50 value in the same context.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Hydroxytamoxifen (B85900) | MCF-7 | 3.2 | [6] |
| 4-Hydroxytamoxifen | T47D | 4.2 | [6] |
| Fulvestrant | MCF-7 | 0.0008 | [7] |
| Fulvestrant | T47D | Not explicitly found | |
| Raloxifene | MCF-7 | Not explicitly found | |
| Raloxifene | T47D | Not explicitly found |
Note: 4-Hydroxytamoxifen is the active metabolite of tamoxifen.
Impact on Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents exert their effects. The differential impact of estradiol and SERMs on apoptotic pathways is a key aspect of their mechanism of action. Estradiol generally promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax.[8] Conversely, SERMs can induce apoptosis.
| Treatment | Cell Line | Effect on Apoptosis | Key Protein Modulation | Reference |
| Estradiol | MCF-7 | Inhibition | ↑ Bcl-2/Bax ratio | [8] |
| Estradiol | Long-term estrogen-deprived MCF-7 | Induction | ↓ Bcl-2, ↑ Bax | [9] |
| Tamoxifen | MCF-7 | Induction | Not specified | [10] |
| Fulvestrant | MCF-7 | Induction | Not specified | [11] |
| Raloxifene | ER+ primary breast cancer tissue | No significant effect | Not applicable | [2] |
Regulation of Estrogen Receptor Target Gene Expression
The binding of estradiol or SERMs to the estrogen receptor directly influences the transcription of estrogen-responsive genes. A well-characterized estrogen-regulated gene is Trefoil Factor 1 (TFF1), also known as pS2. The expression of pS2 is a reliable indicator of ER activation.
| Compound | Cell Line | Effect on pS2 (TFF1) mRNA Expression | Reference |
| Estradiol | MCF-7 | Significant Induction | [12] |
| 4-Hydroxytamoxifen | MCF-7 | No Induction | [12] |
| Fulvestrant | MCF-7 | No Induction | [12] |
Signaling Pathways
The binding of estradiol or SERMs to the estrogen receptor initiates a cascade of molecular events that ultimately dictate the cell's fate. The following diagrams illustrate the canonical estrogen receptor signaling pathway and the antagonistic action of SERMs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are generalized protocols for key assays used to assess the effects of estradiol and SERMs on breast cancer cells.
Cell Culture
-
MCF-7 and T47D Cell Lines: These human breast adenocarcinoma cell lines are ER-positive and commonly used in breast cancer research.
-
Culture Medium: For routine culture, use Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin (B600854) (for MCF-7).[13][14]
-
Hormone Depletion: For experiments investigating the effects of hormones, cells should be cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped FBS for at least 72 hours prior to treatment to remove endogenous estrogens.[15]
-
Passaging: Cells should be passaged at 80-90% confluency using trypsin-EDTA.[13]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or SERMs. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the expression levels of specific mRNAs.
-
Cell Treatment and RNA Extraction: Treat cells as desired and then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers (e.g., for TFF1, BCL2, BAX, and a housekeeping gene like GAPDH or ACTB) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blotting
This technique is used to detect and quantify specific proteins.
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., ERα, pS2, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
The comparative analysis of this compound and SERMs in breast cancer cells reveals distinct and opposing effects on cell fate. While estradiol promotes proliferation and survival, SERMs effectively inhibit these processes through competitive antagonism of the estrogen receptor, leading to cell cycle arrest and, in some cases, apoptosis. The specific SERM and cell line context can influence the magnitude of these effects. The provided data and protocols offer a foundational resource for researchers investigating the molecular mechanisms of endocrine therapies and for the development of novel therapeutics targeting ER-positive breast cancer. Further research is warranted to elucidate the complex interplay of signaling pathways and resistance mechanisms that govern the response of breast cancer cells to these agents.
References
- 1. youtube.com [youtube.com]
- 2. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiproliferative effect of tamoxifen in breast cancer cells: mediation by the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 5. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the rate of oestrogen-induced apoptosis in breast cancer by oestradiol and the triphenylethylene bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen increases intracellular p26Bcl-2 to p21Bax ratios and inhibits taxol-induced apoptosis of human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of tamoxifen on human breast cancer cell cycle kinetics: accumulation of cells in early G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ERβ1 Sensitizes and ERβ2 Desensitizes ERα-Positive Breast Cancer Cells to the Inhibitory Effects of Tamoxifen, Fulvestrant and Their Combination with All-Trans Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcf7.com [mcf7.com]
- 14. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. genome.ucsc.edu [genome.ucsc.edu]
Estradiol Hemihydrate: A Comparative Analysis of Cross-Reactivity with Other Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of estradiol (B170435) hemihydrate with other key steroid hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The information presented is supported by experimental data to aid in the assessment of off-target effects and to inform the development of more selective hormonal therapies.
Executive Summary
Estradiol, a potent estrogen, primarily exerts its physiological effects through high-affinity binding to estrogen receptors (ERs). However, due to structural similarities among steroid hormones, the potential for estradiol to interact with other hormone receptors is a critical consideration in research and drug development. This guide summarizes the available experimental data on the binding affinity of estradiol for PR, AR, GR, and MR. While estradiol demonstrates very high affinity for its cognate receptor, its cross-reactivity with other steroid receptors is generally low. Significant binding is observed with the androgen receptor, albeit at concentrations substantially higher than for the estrogen receptor. Data on direct binding to progesterone, glucocorticoid, and mineralocorticoid receptors is limited, with most studies indicating that the effects of estradiol on these signaling pathways are largely indirect.
Quantitative Comparison of Binding Affinities
The following table summarizes the experimentally determined binding affinities (Ki or IC50) of estradiol for various hormone receptors. These values are critical for understanding the potential for off-target interactions at therapeutic concentrations.
| Receptor | Ligand | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |
| Estrogen Receptor α (ERα) | 17β-Estradiol | 0.65 nM | 2.82 nM | [1] |
| Androgen Receptor (AR) | 17β-Estradiol | 235 nM | 19.1 nM | |
| Progesterone Receptor (PR) | 17β-Estradiol | Data Not Available | Data Not Available | |
| Glucocorticoid Receptor (GR) | 17β-Estradiol | Data Not Available | Data Not Available | |
| Mineralocorticoid Receptor (MR) | 17β-Estradiol | Data Not Available | Data Not Available |
Note: The provided data for the Androgen Receptor represents the most relevant experimental values found. A comprehensive search for direct experimental Ki or IC50 values for 17β-estradiol with Progesterone, Glucocorticoid, and Mineralocorticoid receptors did not yield specific quantitative results. The scientific literature primarily focuses on the indirect effects of estradiol on these receptor systems.
Experimental Methodologies
The data presented in this guide are derived from two primary experimental techniques: competitive radioligand binding assays and reporter gene assays. Understanding the principles of these methods is essential for interpreting the binding affinity data.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound (unlabeled estradiol) for a specific receptor.
Protocol Outline:
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates or purified recombinant protein.
-
Incubation: A fixed concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (estradiol).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand, commonly through filtration or precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Competitive Radioligand Binding Assay Workflow
Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of receptor-mediated gene transcription.
Protocol Outline:
-
Cell Culture and Transfection: Host cells that do not endogenously express the receptor of interest are cultured. These cells are then transiently or stably transfected with two plasmids: one expressing the full-length target hormone receptor and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (estradiol).
-
Incubation: Cells are incubated for a sufficient period to allow for receptor activation, nuclear translocation, and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the cellular components, including the reporter protein.
-
Signal Detection: The activity of the reporter protein is measured. For luciferase, a substrate is added, and the resulting luminescence is quantified using a luminometer.
-
Data Analysis: The dose-response curve is plotted to determine the concentration of the test compound that produces a half-maximal response (EC50) for agonists or a half-maximal inhibition (IC50) for antagonists.
Reporter Gene Assay Workflow
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. These pathways share a common mechanism of action involving ligand-induced nuclear translocation and regulation of gene expression.
Progesterone Receptor Signaling Pathway
Androgen Receptor Signaling Pathway
Glucocorticoid Receptor Signaling Pathway
Mineralocorticoid Receptor Signaling Pathway
Discussion and Conclusion
The experimental data compiled in this guide indicate that estradiol hemihydrate exhibits high specificity for its cognate estrogen receptors. While cross-reactivity with the androgen receptor has been observed, it occurs at significantly lower affinities. The lack of direct experimental binding data for progesterone, glucocorticoid, and mineralocorticoid receptors in the published literature suggests that estradiol is not a primary ligand for these receptors. The observed effects of estradiol on these other hormonal systems are likely mediated through indirect mechanisms, such as the regulation of receptor expression or interference with downstream signaling cascades, rather than direct receptor binding.
For researchers and drug development professionals, these findings underscore the importance of comprehensive cross-reactivity profiling. While estradiol itself shows a favorable selectivity profile, novel estrogenic compounds should be rigorously tested against a panel of steroid hormone receptors to ensure target specificity and minimize potential off-target effects. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for designing and interpreting such studies. Further research is warranted to elucidate the precise molecular mechanisms underlying the indirect interactions between estradiol and other steroid hormone signaling pathways.
References
A Comparative Guide to the Specificity of Estradiol Hemihydrate on Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of estradiol (B170435) hemihydrate's performance, specifically its binding specificity to estrogen receptor alpha (ERα), against other relevant estrogenic compounds. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Estradiol hemihydrate is a synthetic form of 17β-estradiol, the most potent endogenous human estrogen. It is widely used in research and hormone replacement therapy. Its biological effects are primarily mediated through its interaction with two estrogen receptor subtypes, ERα and ERβ, which are members of the nuclear receptor superfamily.[1] The specificity of a ligand for one receptor subtype over the other is a critical factor in determining its pharmacological profile and therapeutic applications.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a key determinant of its potency and specificity. This is often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher binding affinity. The following table summarizes the binding affinities of estradiol and other common estrogen receptor ligands for ERα and ERβ. While specific data for this compound is limited, its active component is estradiol, and their binding characteristics are considered to be virtually identical.
| Compound | Receptor Subtype | Binding Affinity (Kd or Ki) (nM) | Reference(s) |
| 17β-Estradiol | ERα | ~0.1 - 0.6 | [2][3] |
| ERβ | ~0.4 - 1.0 | [2] | |
| Ethinylestradiol | ERα | Higher affinity than Estradiol | [4] |
| ERβ | Data varies | ||
| Genistein | ERα | Lower affinity than Estradiol | [2] |
| ERβ | Higher affinity than for ERα | [2] | |
| Tamoxifen | ERα | ~2.5 | |
| ERβ | Lower affinity than for ERα | ||
| Raloxifene | ERα | Higher affinity than Tamoxifen | |
| ERβ | Higher affinity than for ERα |
Note: The binding affinities can vary depending on the experimental conditions and assay used.
Experimental Protocols for Validating Specificity
The specificity of this compound for ERα can be validated through various in vitro assays. The two primary methods are receptor binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Principle: A constant concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) is incubated with a source of estrogen receptors (e.g., purified recombinant ERα or ERβ, or tissue extracts) in the presence of increasing concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand bound to the receptor is then measured. A potent competitor will displace the radiolabeled ligand at lower concentrations, resulting in a lower IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
Detailed Methodology:
-
Preparation of Receptor Source:
-
Use purified recombinant human ERα or ERβ protein.
-
Alternatively, prepare cytosol extracts from tissues known to express high levels of the receptors, such as the rat uterus for ERα.[5]
-
-
Incubation:
-
Incubate the receptor preparation with a fixed concentration of [3H]17β-estradiol (e.g., 0.5 nM).
-
Add increasing concentrations of unlabeled this compound or other competitor compounds.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the receptor-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay
This assay measures the functional consequence of ligand binding, which is the activation or inhibition of gene transcription mediated by the estrogen receptor.
Principle: Cells are engineered to express an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). When an ER agonist like this compound binds to the receptor, the complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Use a cell line that does not endogenously express estrogen receptors, such as HEK293 or HeLa cells.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for human ERα or ERβ.
-
A reporter plasmid containing one or more copies of a consensus ERE upstream of a minimal promoter driving the expression of a reporter gene (e.g., pERE-Luc).
-
-
Alternatively, use a stable cell line that has these components integrated into its genome.[6][7][8]
-
-
Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound or other test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
-
Cell Lysis and Reporter Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Visualizing Key Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Signaling pathway of this compound with ERα.
References
- 1. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and clinical relevance of Kd values for estradiol binding in primary breast cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Independent Validation of Published Estradiol Hemihydrate Findings: A Comparative Guide
This guide provides an objective comparison of estradiol (B170435) hemihydrate with alternative forms, focusing on physicochemical properties, clinical efficacy, and underlying biological mechanisms. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
Section 1: Physicochemical and Structural Comparison
Estradiol can exist in various solid-state forms, including as a hemihydrate and in an anhydrous state. These different forms, known as polymorphs or solvates, can exhibit distinct physicochemical properties that influence their stability, dissolution rate, and ultimately, their bioavailability.
Key Findings:
-
Estradiol Hemihydrate: This form incorporates one water molecule for every two molecules of estradiol in its crystal lattice. It is considered a thermodynamically stable form.[1]
-
Anhydrous Estradiol: This form contains no water of crystallization. Different anhydrous polymorphs have been identified, which can be obtained through methods like controlled heating of the hemihydrate form.[2]
-
Stability: The hemihydrate form is generally more stable, particularly at lower temperatures. Studies have shown that other polymorphic forms can convert to the more stable hemihydrate form over time, especially at higher temperatures and humidity.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Anhydrous Estradiol | Reference |
| Water Content | ~3.2% (loss on heating) | None | [1][3] |
| Powder X-Ray Diffraction (PXRD) Peaks (2θ) | Distinct peaks, e.g., as per JCPDS #00-010-0549 | Different characteristic peaks depending on the polymorph (e.g., peaks at 4.506, 4.687, 11.813 for "SPJ Form") | [2] |
| Thermal Behavior (TGA/DSC) | Shows weight loss corresponding to water between 90-110°C | No initial weight loss corresponding to water; distinct melting endotherms (e.g., around 178°C) | [1][3] |
Section 2: Clinical Efficacy and Pharmacokinetics
In clinical applications, this compound is often compared to other estrogen esters, such as estradiol valerate (B167501). Both are used in hormone replacement therapy and for endometrial preparation in assisted reproductive technology (ART).
Key Findings:
-
Therapeutic Equivalence: A large retrospective study concluded that oral this compound and estradiol valerate are therapeutically equivalent, providing similar clinical outcomes in an IVF setting.[4]
-
Endometrial Thickness: While one study found a statistically significant but clinically minimal difference in endometrial thickness (9.57 mm for hemihydrate vs. 9.25 mm for valerate), both formulations achieved thicknesses considered adequate for implantation.[4][5]
-
Implantation and Pregnancy Rates: No significant differences were observed in implantation rates, clinical pregnancy rates, abortion rates, or live birth rates between patients treated with this compound and those treated with estradiol valerate.[4][5]
-
Pharmacokinetics: Both this compound and estradiol valerate are pro-drugs that are metabolized to 17β-estradiol in the body. Their oral pharmacokinetic profiles are very similar.[6][7] Once dissolved, the hemihydrate form is identical to the anhydrous form in vivo.[6]
Table 2: Comparison of Clinical Outcomes (IVF Setting)
| Outcome Measure | This compound Group | Estradiol Valerate Group | P-value | Reference |
| Endometrial Thickness (mm) | 9.57 ± 0.058 | 9.25 ± 0.038 | < 0.001 | [4][5] |
| Implantation Rate (%) | 49.07 | 47.42 | 0.284 | [4][5] |
| Clinical Pregnancy Rate (%) | No significant difference reported | No significant difference reported | N/A | [4] |
| Live Birth Rate (%) | No significant difference reported | No significant difference reported | N/A | [4] |
Section 3: Biological Signaling and Experimental Workflows
Estradiol exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors to regulate gene expression.
Caption: Simplified genomic signaling pathway of estradiol.
The validation of these findings relies on a series of well-defined experimental procedures, from initial material characterization to clinical assessment.
Caption: General experimental workflow for estradiol formulation validation.
Section 4: Detailed Experimental Protocols
4.1 Powder X-Ray Diffraction (PXRD) for Polymorph Identification
-
Objective: To identify the crystalline form of estradiol (hemihydrate vs. anhydrous polymorphs) by analyzing its unique diffraction pattern.
-
Instrumentation: A powder X-ray diffractometer with a copper lamp (CuKα radiation, λ = 1.5406 Å).
-
Sample Preparation: A small amount of the estradiol powder is gently packed into a sample holder.
-
Procedure:
-
The sample is placed in the diffractometer.
-
The sample is scanned over a 2θ range, typically from 5° to 45°.
-
The resulting diffractogram, which plots intensity versus 2θ angle, is recorded.
-
-
Analysis: The positions and relative intensities of the diffraction peaks are compared to reference patterns from databases (e.g., JCPDS) or published literature to identify the specific crystalline form.[2]
4.2 Estrogen Receptor (ER) Competitive Binding Assay
-
Objective: To determine the relative binding affinity of different estradiol forms or other compounds for the estrogen receptor compared to 17β-estradiol.
-
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ).
-
Radiolabeled estradiol ([³H]-E₂).
-
Unlabeled 17β-estradiol (as reference competitor).
-
Test compounds (e.g., different estradiol forms).
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand.
-
-
Procedure:
-
A constant concentration of [³H]-E₂ (e.g., 1 nM) and uterine cytosol are incubated in a series of tubes.
-
Increasing concentrations of unlabeled competitor (either reference estradiol or the test compound) are added to the tubes.
-
The mixture is incubated at 4°C for 20 hours to reach equilibrium.
-
Cold HAP slurry is added to each tube to bind the ER-ligand complexes.
-
The tubes are centrifuged, and the supernatant containing the free [³H]-E₂ is removed.
-
The radioactivity in the HAP pellet (representing bound [³H]-E₂) is measured using a scintillation counter.
-
-
Analysis: The data is plotted as the percent of [³H]-E₂ bound versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of [³H]-E₂ binding) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to the IC50 of the reference estradiol.[8]
4.3 High-Performance Liquid Chromatography (HPLC) for Quantification
-
Objective: To accurately quantify the amount of estradiol in a sample, such as from a dissolution test or a pharmaceutical formulation.
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detection at 280 nm or fluorescence detection for higher sensitivity.
-
Temperature: Ambient or controlled (e.g., 37°C).
-
-
Procedure:
-
Prepare a standard curve by injecting known concentrations of a certified estradiol reference standard.
-
Prepare the sample by dissolving the formulation in the mobile phase and filtering it.
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
-
Analysis: The concentration of estradiol in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve. The method must be validated for linearity, precision, accuracy, and robustness as per ICH guidelines.[9][10]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. WO2019070139A1 - A NEW CRYSTALLINE FORM OF ANHYDROUS 17-β-ESTRADIOL, A METHOD FOR ITS PREPARATION AND A PHARMACEUTICAL COMPOSITION CONTAINING A NEW CRYSTALLINE FORM OF ANHYDROUS 17-β-ESTRADIOL AND ITS APPLICATION - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization. (2021) | Manish Banker | 3 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 10. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Estradi-ol Hemihydrate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Estradiol (B170435) hemihydrate, a potent synthetic estrogen, requires specific disposal procedures due to its hazardous characteristics, including potential carcinogenicity, reproductive toxicity, and high toxicity to aquatic life.[1][2][3] Adherence to these protocols is not only a matter of best practice but also a legal requirement under regulations set forth by bodies such as the Environmental Protection Agency (EPA).[4][5][6]
Immediate Safety and Disposal Protocols
The disposal of estradiol hemihydrate must be managed in a way that prevents its release into the environment and minimizes exposure to personnel.[1][7] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil, posing a significant risk to wildlife and human health.[4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused product, empty containers, and personal protective equipment (PPE), must be treated as hazardous waste.[8][9] These materials should be segregated from non-hazardous waste to avoid cross-contamination and ensure proper handling.[8][10]
-
Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[11][12] The containers must be in good condition, with secure, leak-proof closures to prevent any spillage.[11] Original containers should be used when possible.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard warnings (e.g., "Toxic," "Carcinogen").[10]
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[11] The storage area should be designed to contain any potential leaks.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[7][10][13] These companies are equipped to handle and treat hazardous pharmaceuticals in accordance with federal, state, and local regulations, which typically involves incineration at a permitted facility.[5][6] Never attempt to dispose of this material through standard municipal waste streams.[8]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable detergent or solvent.[2][7][14] Dispose of cleaning materials as hazardous waste.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in compliance with regulatory requirements.[11]
Hazard Profile of this compound
The following table summarizes the key hazard information for this compound, underscoring the importance of the stringent disposal protocols.
| Hazard Classification | Description | GHS Pictograms |
| Carcinogenicity | May cause cancer.[1][2] | Health Hazard |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][3] | Health Hazard |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Environment |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Health Hazard |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. pccarx.com [pccarx.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ptb.de [ptb.de]
- 13. msdsdigital.com [msdsdigital.com]
- 14. chronon-public.s3.amazonaws.com [chronon-public.s3.amazonaws.com]
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Estradiol Hemihydrate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Estradiol Hemihydrate. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment. This compound is a potent hormonal compound that is classified as a carcinogen and can cause reproductive harm[1][2].
Engineering Controls: The First Line of Defense
Before personal protective equipment is considered, appropriate engineering controls must be in place to minimize the risk of exposure to this compound.
-
Fume Hood: All handling of this compound in its powdered form or when preparing solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols[1][3].
-
Ventilation: Ensure good general ventilation of the work area[1]. Local exhaust ventilation is preferred as it controls contaminants at the source[4].
-
Designated Area: A designated area should be established for the handling of potent compounds like this compound to reduce the risk of cross-contamination[4].
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory for all personnel handling this compound. This includes the following:
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are required to protect the eyes from splashes and airborne particles[5]. A face shield may be necessary if there is a significant splash potential[4].
-
Skin Protection:
-
Gloves: Chemically compatible gloves are essential. Due to the lack of specific breakthrough time data for this compound, it is strongly recommended to wear two pairs of nitrile gloves[4]. Nitrile gloves are a good general-purpose option for handling many chemicals[6]. Always inspect gloves for any signs of degradation or puncture before use. If working with solutions, ensure the glove material is also resistant to the solvent being used[4].
-
Lab Coat/Gown: A dedicated lab coat or gown should be worn to protect street clothing and prevent skin contact. This protective clothing should be removed before leaving the laboratory area[1][3].
-
-
Respiratory Protection:
-
When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill clean-up, respiratory protection is necessary.
-
For powdered forms, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended[7]. In situations with higher potential for exposure, a powered air-purifying respirator (PAPR) with HEPA filters may be required[2].
-
| Glove Material | General Recommendation for Solvents | Breakthrough Time (General Guidance) |
| Nitrile | Good for many alcohols, oils, and some solvents. | Varies significantly with chemical and glove thickness. |
| Neoprene | Good for a broad range of chemicals, including acids and bases. | Varies significantly with chemical and glove thickness. |
| Butyl Rubber | Excellent for ketones and esters. | Varies significantly with chemical and glove thickness. |
| Latex | Generally not recommended due to potential for allergic reactions and poor performance with many organic solvents. | Varies significantly with chemical and glove thickness. |
Note: The information in this table is for general guidance only. Always refer to the manufacturer's data for specific breakthrough times and permeation rates. The practice of double gloving is highly recommended to provide an additional layer of protection[4].
Procedural Guidance for Safe Handling
A step-by-step protocol is essential for minimizing the risk of exposure during the handling of this compound.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
